6-Chloro-4-ethoxynicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-ethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-6-3-7(9)10-4-5(6)8(11)12/h3-4H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYIQGBNKNCDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355859 | |
| Record name | 6-chloro-4-ethoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887572-34-1 | |
| Record name | 6-chloro-4-ethoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-ethoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-4-ethoxynicotinic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines known structural information with data from closely related analogs to offer a robust resource for researchers. The guide includes standardized experimental protocols for determining these properties and a general workflow for chemical characterization.
Physicochemical Data Summary
The following table summarizes the known and estimated physicochemical properties of this compound. For context and comparison, data for the closely related analogs, 6-Chloronicotinic acid and 6-Chloro-4-methoxynicotinic acid, are also included where available. It is recommended that the estimated values for the target compound be confirmed through experimental analysis.
Table 1: Physicochemical Properties of this compound and Its Analogs
| Property | This compound | 6-Chloronicotinic acid (Analog) | 6-Chloro-4-methylnicotinic acid (Analog) |
| CAS Number | 887572-34-1 | 5326-23-8 | 503555-50-8 |
| Molecular Formula | C₈H₈ClNO₃ | C₆H₄ClNO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 201.61 g/mol | 157.55 g/mol | 171.58 g/mol |
| Melting Point | Not available | 190 °C (decomposes) | Not available |
| Boiling Point | Not available | Not available | 344.76 °C (at 760 mmHg) |
| pKa | Estimated: 3.5 - 4.5 | 3.24 (Predicted) | Not available |
| Solubility | Not available | Soluble in deionized water, ethanol, methanol, DMSO | Not available |
| LogP | Estimated: 1.5 - 2.5 | 2.7 (Computed) | Not available |
Values in italics are estimates based on structural similarity to analogs and general chemical principles.
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of a solid organic acid like this compound.
Objective: To determine the temperature range over which the solid compound transitions to a liquid, indicating its purity.
Methodology:
-
A small quantity of the dry crystalline sample is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a controlled rate.
-
The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.
Objective: To measure the acid dissociation constant, which is a critical parameter for understanding the ionization state of the molecule at different pH values.
Methodology:
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH value at the half-equivalence point of the titration curve.
Objective: To determine the equilibrium concentration of the compound in water at a specified temperature.
Methodology:
-
An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at a relevant pH) in a sealed container.
-
The container is agitated at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Objective: To measure the lipophilicity of the compound, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
A pre-saturated solution of n-octanol and water is prepared.
-
A known amount of this compound is dissolved in one of the phases.
-
The two phases are mixed in a separatory funnel and shaken until equilibrium is achieved.
-
The layers are allowed to separate.
-
The concentration of the analyte in each phase is determined by a suitable analytical technique, such as HPLC-UV or LC-MS.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of processes in the synthesis, purification, and characterization of a chemical entity like this compound.
Caption: A logical workflow for the synthesis and characterization of a chemical compound.
An In-Depth Technical Guide to 6-Chloro-4-ethoxynicotinic Acid and its Analogs
Molecular Structure and Properties of 6-Chloronicotinic Acid
6-Chloronicotinic acid is a substituted pyridine carboxylic acid that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] It is a known environmental transformation product of neonicotinoid insecticides such as imidacloprid and acetamiprid.[1][2]
Molecular Structure:
The structure consists of a pyridine ring substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position (nicotinic acid core).
Physicochemical Data:
A summary of the key physicochemical properties of 6-Chloronicotinic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₂ | [1][3] |
| Molecular Weight | 157.55 g/mol | [1][3] |
| CAS Number | 5326-23-8 | [1][4] |
| IUPAC Name | 6-chloropyridine-3-carboxylic acid | [1] |
| Canonical SMILES | C1=CC(=NC=C1C(=O)O)Cl | [1] |
| InChI Key | UAWMVMPAYRWUFX-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 6-Chloronicotinic acid. The following table summarizes key spectral data.
| Spectroscopy | Data Highlights | Source |
| ¹H NMR | Spectra available in public databases. | [1] |
| Mass Spec (GC-MS) | Key fragmentation patterns have been documented. | [1] |
| IR Spectroscopy | Characteristic peaks for carboxylic acid and pyridine ring vibrations. | [1] |
| UV-Vis Spectra | Available for analytical characterization. | [1] |
Experimental Protocols
Synthesis of 6-Chloronicotinic Acid
A common method for the preparation of 6-Chloronicotinic acid involves the oxidation of 2-chloro-5-methylpyridine.[5]
Materials and Reagents:
-
2-chloro-5-methylpyridine (starting material)
-
Cobalt acetate (catalyst)
-
Chlorobenzene (solvent)
-
Oxygen
Reaction Setup and Procedure:
-
In a reaction vessel, dissolve 2-chloro-5-methylpyridine and a catalytic amount of cobalt acetate in chlorobenzene. The weight ratio of 2-chloro-5-methylpyridine to cobalt acetate should be between 100:1 and 100:15.[5]
-
Introduce oxygen into the solution at a flow rate of 0.2 L/min to 1.0 L/min to initiate the oxidation reaction.[5]
-
Maintain the reaction temperature between 60°C and 120°C for a duration of 2 to 8 hours.[5]
-
Upon completion of the reaction, cool the solution.
-
Filter the cooled reaction mixture to isolate the crude 6-Chloronicotinic acid and the catalyst.[5]
-
The crude product can be further purified by recrystallization to obtain the final 6-Chloronicotinic acid product.[5]
This method provides a more environmentally friendly alternative to traditional oxidation methods that use strong acids or potassium permanganate.[5]
Caption: A flowchart illustrating the synthesis of 6-Chloronicotinic acid via oxidation.
Biological and Chemical Significance
6-Chloronicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development.
-
Building Block: It is a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.[2][6]
-
Agrochemicals: As a metabolite of neonicotinoid pesticides, its presence and degradation in the environment are of ecological importance.[1][2]
-
Antimicrobial Research: The incorporation of chloro- and nitro- groups into flavonoid structures, a field related to substituted aromatic acids, has shown to influence antimicrobial properties.[7]
Logical Relationships in Drug Discovery
The strategic importance of scaffolds like 6-Chloronicotinic acid lies in their adaptability for creating diverse molecular libraries for drug discovery. The differential reactivity of its substituent positions allows for selective chemical modifications.
Caption: The central role of a chemical scaffold in a typical drug discovery pipeline.
References
- 1. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 3. 6-Chloronicotinic acid [webbook.nist.gov]
- 4. 5326-23-8|6-Chloronicotinic acid|BLD Pharm [bldpharm.com]
- 5. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Solubility of 6-Chloro-4-ethoxynicotinic Acid in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available quantitative solubility data for 6-Chloro-4-ethoxynicotinic acid in a comprehensive range of organic solvents is limited. This guide provides qualitative solubility information for a structurally similar compound, 6-chloronicotinic acid, to offer foundational insights. Furthermore, this document details a standardized experimental protocol for determining the solubility of the target compound and presents a logical workflow for its potential synthesis.
Data Presentation: Solubility of an Analogous Compound
To provide a preliminary understanding of the potential solubility characteristics of this compound, the following table summarizes the qualitative solubility of the closely related compound, 6-chloronicotinic acid. The primary structural difference is the absence of a 4-ethoxy group in the analog. The presence of the ethoxy group in the target compound is expected to increase its lipophilicity, which may lead to different solubility behavior in organic solvents.
| Solvent | Solubility of 6-Chloronicotinic Acid |
| Water | Soluble (2 mg/mL at 20°C)[1][2] |
| Ethanol | Soluble[1][2] |
| Methanol | Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Chloroform | Slightly soluble[1][2] |
| Acetonitrile | A solution of 100 µg/mL can be prepared[3] |
Experimental Protocols: Determining Solubility
A robust and commonly employed method for determining the equilibrium solubility of a compound is the shake-flask method[4][5]. This protocol outlines the necessary steps to quantify the solubility of this compound in various organic solvents.
Objective
To ascertain the saturation concentration of this compound in a selection of organic solvents under controlled temperature conditions.
Materials
-
This compound
-
A range of high-purity organic solvents
-
Thermostatically controlled orbital shaker
-
Analytical balance
-
Appropriate vials with chemically resistant caps
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis)[6]
-
Calibrated volumetric glassware
Methodology
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the chosen organic solvent in a sealed vial. The presence of excess solid is critical to ensure that the solution reaches saturation.
-
Equilibration: The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. It is recommended to determine the equilibration time by analyzing samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution stabilizes[5].
-
Phase Separation: Once equilibrium is achieved, the vials are left stationary at the set temperature to allow the undissolved solid to sediment. A sample of the supernatant is then carefully drawn and filtered through a syringe filter to eliminate any particulate matter.
-
Quantitative Analysis: The clear, saturated filtrate is appropriately diluted with a suitable solvent to fall within the linear range of a pre-established calibration curve. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as HPLC.
-
Data Interpretation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically reported in units of mg/mL or mol/L.
Mandatory Visualizations
Diagrams of Experimental and Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key processes.
Caption: A generalized workflow for the experimental determination of solubility.
Caption: A logical synthetic pathway for the target compound.
References
- 1. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. who.int [who.int]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
An In-depth Technical Guide to the Synthesis of 6-Chloro-4-ethoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Chloro-4-ethoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The described methodology is based on established principles of organic synthesis and offers a clear, step-by-step approach for laboratory preparation.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved in a three-step sequence starting from ethyl 4,6-dihydroxynicotinate. The pathway involves an initial chlorination to introduce the chloro substituents, followed by a regioselective nucleophilic aromatic substitution (SNAr) to install the ethoxy group at the 4-position, and concludes with the hydrolysis of the ethyl ester to yield the final carboxylic acid.
The regioselectivity of the second step is a key feature of this synthesis. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position renders the 4-position more susceptible to nucleophilic attack compared to the 6-position. This allows for the selective displacement of the 4-chloro substituent by ethoxide.
Data Presentation
The following table summarizes the key quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1 | Dichlorination | Ethyl 4,6-dihydroxynicotinate | Phosphorus oxychloride (POCl₃) | None | 2 hours | Reflux | ~90% |
| 2 | Ethoxylation | Ethyl 4,6-dichloronicotinate | Sodium ethoxide (NaOEt) | Ethanol | 2-6 hours | Reflux | High (expected) |
| 3 | Hydrolysis | Ethyl 6-chloro-4-ethoxynicotinate | Sodium hydroxide (NaOH), Hydrochloric acid (HCl) | Water/Ethanol | 1-3 hours | Reflux | High (expected) |
Experimental Protocols
Step 1: Synthesis of Ethyl 4,6-dichloronicotinate
This procedure details the conversion of ethyl 4,6-dihydroxynicotinate to ethyl 4,6-dichloronicotinate.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (POCl₃, 500 mL).[1]
-
Heat the resulting mixture to reflux and maintain for 2 hours.[1]
-
After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by distillation under reduced pressure.[1]
-
Carefully pour the residue into ice water with stirring and continue to stir for 30 minutes.
-
Extract the aqueous mixture three times with ethyl acetate.[1]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).[1]
-
Concentrate the organic solution under vacuum to yield ethyl 4,6-dichloronicotinate as a white solid (65 g, 90% yield).[1]
Step 2: Synthesis of Ethyl 6-chloro-4-ethoxynicotinate
This procedure describes the regioselective substitution of the 4-chloro group with an ethoxy group. The reaction proceeds selectively at the 4-position due to electronic activation from the ring nitrogen and the ester group.[2]
Methodology:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in anhydrous ethanol.
-
Add the solution of sodium ethoxide in ethanol (1.1-1.5 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2 to 6 hours. Monitor the progress of the reaction using a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 6-chloro-4-ethoxynicotinate. Further purification can be achieved by column chromatography if necessary.
Step 3: Synthesis of this compound
This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Methodology:
-
In a round-bottom flask, dissolve the crude ethyl 6-chloro-4-ethoxynicotinate from the previous step in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 eq) to the flask.
-
Heat the mixture to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 by the slow addition of concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedures.
Caption: Synthetic pathway for this compound.
References
Uncharted Territory: A Technical Guide to the Potential Biological Activity of 6-Chloro-4-ethoxynicotinic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of the current scientific and patent literature have yielded no specific data regarding the biological activity of 6-Chloro-4-ethoxynicotinic acid. This document, therefore, serves as a forward-looking technical guide, hypothesizing potential biological activities based on structurally related compounds and outlining a comprehensive strategy for its preclinical evaluation. The proposed activities and experimental protocols are intended to serve as a roadmap for future research.
Introduction
This compound is a substituted pyridine carboxylic acid. While this specific molecule remains uncharacterized in the biological literature, its structural motifs—a chlorinated pyridine ring and an ethoxy group—are present in a variety of biologically active compounds. Analysis of these related molecules allows for the formulation of several plausible hypotheses regarding the potential pharmacological profile of this compound. This guide will explore these potential activities and provide detailed, generalized experimental protocols for their investigation.
Hypothetical Biological Activities and Screening Strategy
Based on the known activities of structurally analogous compounds, the following potential biological activities for this compound are proposed:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The nicotinic acid scaffold is central to nicotinic acetylcholine receptor agonists. The presence of a chlorine atom, as seen in the potent nAChR agonist 6-chloronicotine, suggests that this compound could potentially interact with nAChRs.
-
Oncology-Related Kinase Inhibition (e.g., BRAF): 6-Chloronicotinic acid has been identified as a key intermediate in the synthesis of inhibitors targeting the BRAF V600E mutation, a critical driver in certain cancers.[1] It is plausible that this compound could serve as a scaffold for, or possess intrinsic activity against, such kinases.
-
Antibacterial Activity via DNA Gyrase Inhibition: The 6-chloronicotinic acid moiety is also a component of novel DNA gyrase B inhibitors, suggesting a potential antibacterial application.[1]
-
Modulation of P-glycoprotein (P-gp) Efflux Pumps: The presence of an alkoxy group is a feature in some modulators of P-glycoprotein, a key player in multidrug resistance in cancer.
-
General Cytotoxicity: As with any novel chemical entity, an initial assessment of its cytotoxic potential against a panel of cancer cell lines is a fundamental step in its pharmacological profiling.
A proposed workflow for the initial biological evaluation of this compound is presented below.
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the hypothesized biological activities of this compound.
General Cytotoxicity Screening
This protocol describes a common method for assessing the cytotoxic effects of a novel compound on various cancer cell lines.[2][3]
1.1. Materials
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium specific to the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
1.2. Cell Culture and Plating
-
Maintain cancer cell lines in their recommended complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
1.3. Compound Treatment
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤0.5%) and a positive control (a known cytotoxic agent like doxorubicin).
-
Remove the medium from the plated cells and add the medium containing the various concentrations of the test compound.
-
Incubate the plates for 48 or 72 hours.
1.4. MTT Assay
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
1.5. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol outlines a competitive binding assay to determine if the test compound interacts with nAChRs.[4]
2.1. Materials
-
Cell line expressing the desired nAChR subtype (e.g., α4β2)
-
Membrane preparation from the nAChR-expressing cells
-
Radiolabeled nAChR ligand (e.g., [³H]-epibatidine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
2.2. Assay Procedure
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd), and the various concentrations of the test compound.
-
For non-specific binding determination, include wells with a high concentration of a known nAChR ligand (e.g., nicotine).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
2.3. Data Analysis
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50, which can then be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.
BRAF V600E Kinase Assay
This protocol describes an in vitro kinase assay to assess the inhibitory potential of the test compound against the BRAF V600E mutant protein.
3.1. Materials
-
Recombinant human BRAF V600E enzyme
-
Kinase buffer
-
ATP
-
BRAF substrate (e.g., MEK1)
-
This compound
-
A known BRAF inhibitor (e.g., vemurafenib) as a positive control
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
3.2. Assay Procedure
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the BRAF V600E enzyme, the substrate, and the various concentrations of the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based assay.
3.3. Data Analysis
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
DNA Gyrase Supercoiling Assay
This protocol outlines an assay to determine if the test compound inhibits the supercoiling activity of bacterial DNA gyrase.[5]
4.1. Materials
-
E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP)
-
This compound
-
A known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control
-
Agarose gel electrophoresis equipment and reagents
4.2. Assay Procedure
-
Prepare serial dilutions of this compound.
-
In microcentrifuge tubes, combine the relaxed plasmid DNA, DNA gyrase, and the various concentrations of the test compound in the assay buffer.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding a stop buffer containing a DNA loading dye.
-
Analyze the DNA topology by running the samples on an agarose gel.
4.3. Data Analysis
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
-
The IC50 can be estimated by densitometric analysis of the DNA bands at different compound concentrations.
P-glycoprotein (P-gp) ATPase Assay
This protocol describes an assay to measure the effect of the test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[6][7]
5.1. Materials
-
Membrane vesicles from cells overexpressing human P-gp
-
Assay buffer
-
ATP
-
This compound
-
A known P-gp substrate (e.g., verapamil) and inhibitor (e.g., tariquidar)
-
A phosphate detection reagent (e.g., malachite green)
5.2. Assay Procedure
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the P-gp membrane vesicles with the various concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the phosphate detection reagent.
5.3. Data Analysis
-
Calculate the rate of ATP hydrolysis at each concentration of the test compound.
-
A compound that is a P-gp substrate will typically stimulate ATPase activity, while an inhibitor will block it.
-
Plot the ATPase activity against the log of the compound concentration to determine if it modulates P-gp activity.
Potential Signaling Pathways
Should this compound show activity in the target-based screens, the following signaling pathways would be relevant for further investigation.
Conclusion
While the biological activity of this compound is currently unknown, its structural features suggest several exciting avenues for pharmacological investigation. The hypotheses presented in this guide, along with the detailed experimental protocols, provide a solid foundation for initiating a comprehensive preclinical evaluation of this novel compound. The exploration of its potential as a modulator of nAChRs, an inhibitor of cancer-related kinases or bacterial DNA gyrase, or a modulator of P-glycoprotein could uncover new therapeutic opportunities. Rigorous experimental validation of these hypotheses is the essential next step in elucidating the true biological potential of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-Glycoprotein-ATPase Modulation: The Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 6-Chloro-4-ethoxynicotinic Acid and its Known Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-chloro-4-ethoxynicotinic acid and its derivatives, focusing on their synthesis, physicochemical properties, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Core Compound: this compound
This compound is a substituted pyridine carboxylic acid. While specific biological activity for this exact compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The 6-chloro substituent provides a reactive handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions. The 4-ethoxy group can influence the compound's electronic properties and its interaction with biological targets.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H8ClNO3 | - |
| Molecular Weight | 201.61 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | - |
Synthesis
-
Synthesis of Ethyl 6-chloro-4-ethoxynicotinate: This intermediate can be synthesized from ethyl 4,6-dichloronicotinate via a nucleophilic aromatic substitution reaction with sodium ethoxide.
-
Hydrolysis to this compound: The ethyl ester can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Conceptual Experimental Protocol: Hydrolysis of Ethyl 6-chloro-4-ethoxynicotinate
-
Materials: Ethyl 6-chloro-4-ethoxynicotinate, sodium hydroxide (or hydrochloric acid), water, ethanol, ethyl acetate, brine.
-
Procedure:
-
Dissolve ethyl 6-chloro-4-ethoxynicotinate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Known Derivatives of 6-Chloro-4-substituted-nicotinic Acid
The 6-chloro-nicotinic acid scaffold serves as a versatile platform for the development of a wide range of derivatives with diverse biological activities. The reactivity of the chlorine atom at the 6-position and the ability to introduce various substituents at the 4-position allow for the creation of extensive chemical libraries.
Synthesis of Key Intermediates and Derivatives
2.1.1. Synthesis of 6-Chloronicotinic Acid
6-Chloronicotinic acid is a key precursor for many of the derivatives discussed. One method for its preparation involves the direct oxidation of 2-chloro-5-methylpyridine.[1]
Experimental Protocol: Synthesis of 6-Chloronicotinic Acid [1]
-
Materials: 2-chloro-5-methylpyridine, cobalt acetate, chlorobenzene, oxygen.
-
Procedure:
-
In a reaction vessel, dissolve 2-chloro-5-methylpyridine and a catalytic amount of cobalt acetate in chlorobenzene.
-
Pass oxygen through the solution while maintaining the reaction temperature between 60-120 °C for 2-8 hours.
-
After the reaction is complete, cool the solution and filter to obtain the crude 6-chloronicotinic acid.
-
Recrystallize the crude product from a suitable solvent to obtain pure 6-chloronicotinic acid.
-
2.1.2. Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate
This derivative is a valuable intermediate for the synthesis of kinase inhibitors. It is prepared by the selective nucleophilic aromatic substitution of ethyl 4,6-dichloronicotinate with methylamine.[2]
Experimental Protocol: Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate [2]
-
Materials: Ethyl 4,6-dichloronicotinate, methylamine solution (e.g., in ethanol), ethanol, ethyl acetate, water, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve ethyl 4,6-dichloronicotinate in ethanol.
-
Add a solution of methylamine in ethanol (typically 1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
2.1.3. Synthesis of 2-Morpholinonicotinic Acid
This protocol demonstrates the introduction of a cyclic amine at the 2-position, which can be adapted for substitutions at the 6-position. The synthesis involves esterification, nucleophilic substitution, and hydrolysis.
Conceptual Experimental Workflow: Synthesis of 6-Morpholinonicotinic Acid
Caption: Synthetic workflow for 6-Morpholinonicotinic Acid.
Biological Activities and Therapeutic Potential
Derivatives of 6-chloronicotinic acid have shown promise in several therapeutic areas, primarily as inhibitors of enzymes involved in cancer and bacterial infections.
Kinase Inhibition (BRAF V600E)
The V600E mutation in the BRAF kinase is a key driver in many cancers, particularly melanoma. The MAPK/ERK signaling pathway, which is constitutively activated by this mutation, is a major target for drug development. Nicotinamide and nicotinic acid derivatives have been explored as scaffolds for the development of BRAF V600E inhibitors.
Signaling Pathway: MAPK/ERK Pathway
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of BRAF V600E inhibitors.
Quantitative Data: BRAF V600E Inhibitory Activity
While specific IC50 values for direct derivatives of this compound are not available, related structures have shown potent inhibitory activity. The following table presents data for oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as a reference for the potential of related scaffolds.
| Compound | IC50 (µM) against A375 (BRAF V600E) | IC50 (µM) against TPC-1 (BRAF V600E) | BRAF V600E Kinase Inhibition (%) |
| S1 | 1.58 ± 0.09 | 2.12 ± 0.11 | 78.5 |
| S2 | 1.21 ± 0.07 | 1.89 ± 0.10 | 82.3 |
| S3 | 0.89 ± 0.05 | 1.45 ± 0.08 | 88.7 |
| S4 | 0.55 ± 0.03 | 0.98 ± 0.06 | 94.2 |
| Sorafenib | 0.32 ± 0.02 | 0.65 ± 0.04 | 98.1 |
Data adapted from a study on oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAF V600E inhibitors.[3]
Experimental Protocol: BRAF V600E Kinase Inhibition Assay (Conceptual)
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the BRAF V600E enzyme. This can be done using various formats, such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
Materials: Recombinant human BRAF V600E enzyme, MEK1 (substrate), ATP, assay buffer, test compounds, detection reagents (e.g., phospho-specific antibody).
-
Procedure (ELISA-based):
-
Coat a 96-well plate with the MEK1 substrate.
-
Add the BRAF V600E enzyme and the test compound at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and wash the wells.
-
Add a primary antibody that specifically recognizes phosphorylated MEK1.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme on the secondary antibody to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal intensity, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
DNA Gyrase B Inhibition
Bacterial DNA gyrase is an essential enzyme for DNA replication and a well-established target for antibacterial drugs. The GyrB subunit possesses an ATPase site that is crucial for its function. Nicotinic acid derivatives have been investigated as inhibitors of this enzyme.
Signaling Pathway: Bacterial DNA Replication and DNA Gyrase
References
Navigating the Synthesis and Supply of 6-Chloro-4-ethoxynicotinic Acid: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Overview for a Niche Synthetic Intermediate
This technical guide offers a detailed overview of 6-Chloro-4-ethoxynicotinic acid, a specialized chemical intermediate pertinent to researchers, scientists, and professionals in the field of drug development. This document consolidates available data on its commercial sourcing, chemical properties, and a proposed synthetic pathway, addressing a notable gap in readily accessible, in-depth technical literature on this compound. Due to the limited public information, this guide focuses primarily on the chemical aspects, with biological context inferred from related molecular structures.
Introduction to this compound
This compound is a substituted pyridine carboxylic acid. Compounds of this class are recognized for their utility as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a chlorine atom, an ethoxy group, and a carboxylic acid on the pyridine ring provides multiple reactive sites for further chemical modification, making it a potentially versatile intermediate in the development of novel therapeutic agents and other bioactive compounds.
Commercial Availability and Properties
Several chemical suppliers offer this compound, typically for research and development purposes. The compound is generally available in high purity. Key identifying information and typical specifications from commercial suppliers are summarized below.
| Property | Value |
| CAS Number | 887572-34-1 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (Typical) | ≥95% (often determined by HPLC) |
| Synonyms | 6-chloro-4-ethoxypyridine-3-carboxylic acid |
Note: Purity and other specifications may vary between suppliers. Researchers should consult the certificate of analysis from their chosen vendor.
Proposed Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from the well-documented synthesis of structurally similar compounds, such as ethyl 6-chloro-4-(methylamino)nicotinate. The proposed pathway involves a nucleophilic aromatic substitution followed by hydrolysis.
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is an adaptation based on established methodologies for related compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 6-Chloro-4-ethoxynicotinate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloronicotinic acid (1.0 eq) in a suitable anhydrous solvent such as ethanol.
-
Reagent Addition: To this solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl). The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude ethyl 6-chloro-4-ethoxynicotinate from the previous step in a mixture of an alcohol (e.g., ethanol) and water.
-
Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the alcohol under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Potential Applications in Drug Discovery
While there is a lack of specific biological data for this compound, its structural motifs are present in molecules with known biological activities. For instance, substituted nicotinic acid derivatives are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors. The general role of such intermediates in a drug discovery pipeline is illustrated below.
Caption: Role of a versatile intermediate in a drug discovery workflow.
Conclusion
This compound is a commercially available chemical intermediate with potential applications in synthetic and medicinal chemistry. Although detailed public information on its synthesis and biological activity is scarce, this guide provides a foundational understanding of its properties and a plausible synthetic approach based on related compounds. It is hoped that this technical overview will aid researchers in their endeavors to explore the potential of this and similar molecules in the development of novel chemical entities. Further research is warranted to fully elucidate its synthetic and biological profile.
Methodological & Application
Application Notes and Protocols: 6-Chloro-4-ethoxynicotinic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Chloro-4-ethoxynicotinic acid as a key intermediate in medicinal chemistry. This versatile building block is particularly valuable in the synthesis of innovative therapeutic agents, including those targeting inflammation, bacterial infections, and alcohol use disorder.
Introduction to this compound
This compound (CAS: 887572-34-1) is a substituted pyridine carboxylic acid derivative. Its chemical structure, featuring a chlorinated pyridine ring and an ethoxy group, offers unique reactivity that makes it an excellent scaffold for chemical modification in drug discovery.[1] The presence of the electron-withdrawing chlorine atom enhances the reactivity of the pyridine ring, facilitating nucleophilic substitution reactions, which are fundamental in the synthesis of diverse molecular libraries for biological screening.[1]
Applications in Medicinal Chemistry
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its primary applications are in the development of:
-
Anti-inflammatory Agents: The nicotinic acid scaffold is a well-established pharmacophore in anti-inflammatory drug design.
-
Antimicrobial Agents: The unique electronic properties of the substituted pyridine ring contribute to the antimicrobial activity of its derivatives.[1]
-
PDE4 Inhibitors: Recent research has highlighted the use of structurally related precursors in the synthesis of potent phosphodiesterase IV (PDE4) inhibitors for the treatment of Alcohol Use Disorder (AUD) and Alcoholic Liver Disease (ALD).[2]
Quantitative Data
The following table summarizes the biological activity of a novel PDE4 inhibitor, ZL40, which is synthesized from a structurally analogous precursor to this compound. This data illustrates the therapeutic potential of compounds derived from this chemical class.[2]
| Compound | Target | IC50 (nM) | Oral Bioavailability (F%) | Therapeutic Indication |
| ZL40 | PDE4 | 37.4 | 94 | Alcohol Use Disorder, Alcoholic Liver Disease |
Table 1: Biological data for PDE4 inhibitor ZL40, a compound synthesized from a precursor structurally related to this compound.[2]
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl/Alkyl-4-ethoxynicotinamides
This protocol describes a general method for the amidation of this compound, a key step in the synthesis of many bioactive derivatives.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
An appropriate primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride/oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure N-substituted-6-chloro-4-ethoxynicotinamide.
Expected Yield: 60-90%
Protocol 2: Suzuki Cross-Coupling for C6-Arylation
This protocol outlines a typical Suzuki cross-coupling reaction to introduce an aryl group at the C6 position of the pyridine ring, a common strategy to increase molecular diversity and biological activity.
Materials:
-
N-substituted-6-chloro-4-ethoxynicotinamide (from Protocol 1)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a reaction vessel, add the N-substituted-6-chloro-4-ethoxynicotinamide (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (5 mol%), and base (3.0 eq).
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Add the degassed solvent mixture (1,4-Dioxane/water). Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C6-arylated product.
Expected Yield: 50-85%
Visualizations
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Simplified signaling pathway of PDE4 and its inhibition.
References
Application Notes and Protocols: 6-Chloro-4-ethoxynicotinic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Chloro-4-ethoxynicotinic acid, a key building block in the development of biologically active molecules. This document details its application in the synthesis of kinase inhibitors and other therapeutic agents through common and robust chemical transformations. Included are detailed experimental protocols, tabulated quantitative data for key reactions, and visualizations of synthetic workflows.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable scaffold in medicinal chemistry. Its strategic importance lies in the differential reactivity of its functional groups: the carboxylic acid at the 3-position, the chloro group at the 6-position, and the ethoxy group at the 4-position. This arrangement allows for selective and sequential chemical modifications, enabling the synthesis of diverse molecular libraries. The electron-deficient nature of the pyridine ring, further activated by the chloro and carboxylic acid moieties, makes the 6-position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The carboxylic acid provides a handle for amide bond formation, a common linkage in many pharmaceutical agents.
Key Applications in Organic Synthesis
This compound is a versatile precursor for a variety of chemical transformations, primarily focusing on modifications at the carboxylic acid and the 6-chloro position.
Amide Coupling Reactions
The carboxylic acid functionality of this compound readily undergoes amide bond formation with a wide range of primary and secondary amines. This reaction is fundamental in drug discovery for introducing diverse substituents to modulate the physicochemical and pharmacological properties of the final compounds. Standard coupling reagents can be employed to facilitate this transformation efficiently.
Suzuki-Miyaura Cross-Coupling Reactions
The chloro-substituent at the 6-position serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups, creating complex biaryl structures that are prevalent in many kinase inhibitors and other biologically active molecules.
Experimental Protocols
Protocol 1: Amide Coupling with 4-Fluoroaniline
This protocol describes a representative amide coupling reaction between this compound and 4-fluoroaniline using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Reaction Scheme:
Caption: Amide coupling of this compound.
Materials:
-
This compound
-
4-Fluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluoroaniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Quantitative Data:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Fluoroaniline |
| Coupling Reagents | EDC, HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Yield | 85-95% |
Protocol 2: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid
This protocol details a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the nicotinic acid scaffold.
Reaction Scheme:
Caption: Suzuki coupling of this compound.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture to 90 °C under an argon atmosphere.
-
Stir the reaction at 90 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and acidify with 1 M HCl to pH ~4.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization or chromatography) to yield the desired biaryl product.
Quantitative Data:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Methoxyphenylboronic acid |
| Catalyst | Pd(PPh3)4 |
| Base | Na2CO3 |
| Solvent | 1,4-Dioxane/Water (3:1) |
| Reaction Time | 16 hours |
| Temperature | 90 °C |
| Yield | 70-85% |
Synthetic Workflow Visualization
The following diagram illustrates a typical synthetic workflow utilizing this compound as a starting material for the synthesis of more complex molecules, such as kinase inhibitors.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of multiple, differentially reactive functional groups allows for the straightforward and high-yielding execution of key synthetic transformations such as amide coupling and Suzuki-Miyaura cross-coupling. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in the design and synthesis of novel therapeutic agents.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloro-4-ethoxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the introduction of a wide variety of functional groups onto aromatic and heteroaromatic rings. This application note provides a detailed protocol for the SNAr reaction on 6-Chloro-4-ethoxynicotinic acid, a key intermediate in the synthesis of various biologically active molecules. The electron-deficient nature of the pyridine ring, further activated by the presence of a chlorine atom at the 6-position, makes this substrate amenable to substitution by a range of nucleophiles.
The presence of a free carboxylic acid group on the nicotinic acid backbone presents a potential challenge due to its acidic proton, which can interact with basic reagents. However, studies on similar chloronicotinic acids have demonstrated that SNAr reactions can be successfully performed without the need for protecting the carboxylic acid functionality, particularly under microwave-assisted conditions.[1] This protocol will focus on the reaction with amine nucleophiles, a common transformation in drug discovery, and will provide both conventional and microwave-assisted procedures.
Reaction Principle
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. The ethoxy group at the 4-position can influence the reactivity of the substrate through its electronic effects.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution on chloronicotinic acids with primary amines. While specific data for this compound is limited, the data for 2-chloronicotinic acid provides a strong predictive basis for reaction outcomes.
| Reactant 1 | Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Chloronicotinic acid | Methylamine (40% aq.) | - | Water | 120 (MW) | 2 h | High | [1] |
| 2-Chloronicotinic acid | Methylamine (40% aq.) | - | Water | 140 (MW) | 1.5 h | High | [1] |
| 2-Chloronicotinic acid | Various amines | Diisopropylethylamine | Water | 200 (MW) | 2 h | Good to Excellent | [1] |
| Ethyl 6-chloro-4-(methylamino)nicotinate | Various amines | K₂CO₃, Cs₂CO₃, Et₃N | DMF, Ethanol, Acetonitrile | 80-120 | 4-24 h | Not specified | [2] |
| Ethyl 6-chloro-4-(methylamino)nicotinate | Phenols | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO, Acetonitrile | 80-150 | Not specified | Not specified | [2] |
| Ethyl 6-chloro-4-(methylamino)nicotinate | Thiols | K₂CO₃, Et₃N, DBU | DMF, Ethanol, Acetonitrile | 60-100 | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Amination of this compound
This protocol is adapted from a procedure for the amination of 2-chloronicotinic acid and is expected to be effective for the target substrate.[1]
Materials:
-
This compound
-
Primary amine (3 equivalents)
-
Diisopropylethylamine (DIPEA) (3 equivalents)
-
Deionized water
-
Microwave reactor vials
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine this compound (1 equivalent), the desired primary amine (3 equivalents), and diisopropylethylamine (DIPEA) (3 equivalents).
-
Add a suitable amount of deionized water to serve as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 200 °C and maintain this temperature for 2 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 6.5.
-
The product may precipitate upon acidification. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as recrystallization or column chromatography.
Protocol 2: Conventional Heating Amination of this compound
This protocol is based on general procedures for SNAr reactions on related chloronicotinates.[2]
Materials:
-
This compound
-
Primary amine (1.1-1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the primary amine (1.1-1.5 equivalents), and the base (K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable volume of DMF to dissolve the reactants.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80-120 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow for Microwave-Assisted SNAr
Caption: Workflow for Microwave-Assisted Amination.
Logical Relationship of SNAr Reaction Components
Caption: Components of the SNAr Reaction.
References
Application Notes and Protocols for Reactions Involving 6-Chloro-4-ethoxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key chemical transformations involving 6-Chloro-4-ethoxynicotinic acid, a versatile building block in medicinal chemistry. The protocols described herein are based on established synthetic methodologies for structurally related compounds and serve as a robust starting point for reaction optimization and library synthesis.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted pyridine derivatives. The chlorine atom at the 6-position of this compound serves as a versatile handle for such cross-coupling reactions.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL).
-
Heat the reaction mixture to a temperature of 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Representative Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Dioxane/H₂O | 95 | 20 | 78 |
Note: Yields are representative and may vary based on the specific arylboronic acid and reaction conditions.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Amide Bond Formation
The carboxylic acid functionality of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This is a fundamental transformation in the synthesis of many biologically active molecules.
Experimental Protocol:
A standard procedure for the amide coupling of this compound with an amine is as follows:
-
Dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10 mL).
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 equiv.), and an activator, such as 1-Hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 mmol, 1.1 equiv.) followed by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the desired amide.
Representative Quantitative Data:
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | EDC/HOBt | DIPEA | DMF | 16 | 92 |
| 2 | Benzylamine | HATU | DIPEA | DCM | 12 | 95 |
| 3 | Morpholine | T3P | Pyridine | Acetonitrile | 18 | 89 |
Note: Yields are representative and may vary based on the specific amine and reaction conditions.
Reaction Pathway:
Caption: Pathway for Amide Bond Formation.
Cleavage of the 4-Ethoxy Group
The ethoxy group at the 4-position can be cleaved to reveal a hydroxyl group, which can be a key step in the synthesis of certain target molecules. This is typically achieved under strong acidic conditions.
Experimental Protocol:
A general protocol for the acidic cleavage of the 4-ethoxy group is as follows:
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a strong Lewis acid, such as boron tribromide (BBr₃) (1.0 M solution in DCM, 3.0 mL, 3.0 equiv.), dropwise to the stirred solution under an inert atmosphere.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0°C, followed by water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 6-chloro-4-hydroxynicotinic acid.
Representative Quantitative Data:
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | BBr₃ | DCM | 0 to RT | 8 | 80 |
| 2 | 48% HBr (aq) | Acetic Acid | Reflux | 6 | 75 |
| 3 | Pyridine·HCl | - | 180 (melt) | 4 | 70 |
Note: Yields are representative and may vary based on the specific conditions and work-up procedure. Reaction with HBr may also lead to hydrolysis of the carboxylic acid ester if present.
Logical Relationship of Ether Cleavage:
Caption: Logical Steps in Acidic Ether Cleavage.
Application Notes and Protocols for the Quantification of 6-Chloro-4-ethoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 6-Chloro-4-ethoxynicotinic acid in various sample matrices. The methodologies outlined below are based on established analytical techniques for structurally related compounds, including nicotinic acid derivatives and halogenated carboxylic acids. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.[1][2][3]
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and widely accessible technique suitable for routine quantification of this compound, particularly in samples with relatively simple matrices where high sensitivity is not the primary requirement.[1]
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Matrix (e.g., Pharmaceutical Formulation): Accurately weigh and dissolve the sample in the mobile phase diluent. Filter the solution through a 0.45 µm syringe filter before injection. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[4][5]
2. HPLC-UV Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6] The exact ratio should be optimized to achieve good peak shape and retention time. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 20 µL.[6]
-
UV Detection Wavelength: Based on the UV absorbance spectrum of this compound. A diode-array detector (DAD) can be used to identify the wavelength of maximum absorbance, likely in the range of 250-280 nm.[7]
3. Data Analysis:
-
Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in the sample is then determined from this curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
For high sensitivity, selectivity, and for analysis in complex biological matrices, LC-MS/MS is the recommended method.[1] This technique combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[3]
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and an appropriate internal standard (e.g., an isotopically labeled version of the analyte) in a suitable solvent like methanol or acetonitrile. Create calibration standards by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Biological Matrix (e.g., Plasma): Perform a protein precipitation by adding a threefold volume of cold acetonitrile to the plasma sample.[2] Vortex and centrifuge to pellet the proteins. The supernatant can be directly injected or further purified using solid-phase extraction (SPE).[4]
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 Reversed-Phase Column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2] A typical gradient might start with a low percentage of Solvent B, increasing over time to elute the analyte.
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, providing high selectivity.[1]
3. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the calibration standards.
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the two proposed analytical methods. These values are estimates based on typical performance for similar analytes. Method validation would be required to establish definitive parameters.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
Note: The performance of each method will be highly dependent on the sample matrix, instrumentation, and specific method parameters.[2]
Alternative and Complementary Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be a viable alternative, especially for impurity profiling. However, derivatization of the carboxylic acid group may be necessary to improve volatility.[1]
-
Thin Layer Chromatography (TLC): TLC can be a useful tool for monitoring the progress of chemical reactions during the synthesis of this compound.[8]
By employing these methodologies, researchers and drug development professionals can achieve reliable and accurate quantification of this compound, ensuring product quality and enabling further research.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 7. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Chloro-4-ethoxynicotinic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The key structural features of 6-Chloro-4-ethoxynicotinic acid, namely the reactive chloro group at the 6-position and the carboxylic acid at the 3-position, provide two orthogonal handles for chemical elaboration. The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments that can interact with the hinge region of the kinase ATP-binding site. The carboxylic acid moiety can be converted to an amide, a common functional group in kinase inhibitors that often forms crucial hydrogen bonds with the target protein.
This application note will detail a generalized synthetic approach, provide a hypothetical experimental protocol for the synthesis of a kinase inhibitor, discuss relevant kinase signaling pathways, and present a method for evaluating the biological activity of the synthesized compounds.
General Synthetic Strategy
The synthesis of kinase inhibitors from this compound would likely proceed through a two-step sequence:
-
Amide Bond Formation: The carboxylic acid of this compound is first activated and then reacted with a desired amine to form a stable amide bond. Common activating agents include thionyl chloride (to form an acyl chloride) or peptide coupling reagents like HATU or EDC.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 6-position is subsequently displaced by a primary or secondary amine. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent, and may be facilitated by the addition of a base.
This synthetic route allows for the generation of a diverse library of compounds by varying the amines used in both steps, enabling extensive structure-activity relationship (SAR) studies.
Experimental Protocols
Hypothetical Synthesis of a Kinase Inhibitor from this compound
This protocol describes a hypothetical synthesis of a potential kinase inhibitor, N-(3-ethynylphenyl)-6-(4-methylpiperazin-1-yl)-4-ethoxynicotinamide.
Step 1: Synthesis of 6-chloro-4-ethoxy-N-(3-ethynylphenyl)nicotinamide
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C.
-
Add a solution of 3-ethynylaniline (1.1 eq) and triethylamine (1.5 eq) in DCM (5 mL/mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Step 2: Synthesis of N-(3-ethynylphenyl)-6-(4-methylpiperazin-1-yl)-4-ethoxynicotinamide
-
In a sealed tube, dissolve 6-chloro-4-ethoxy-N-(3-ethynylphenyl)nicotinamide (1.0 eq) and 1-methylpiperazine (2.0 eq) in N,N-dimethylformamide (DMF, 5 mL/mmol).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final compound.
Target Kinases and Signaling Pathways
Derivatives of substituted nicotinic acids have been shown to target several important kinase families, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, the formation of new blood vessels. Inhibition of VEGFRs is a clinically validated anti-cancer strategy.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that play a role in cell proliferation, survival, and differentiation. Aberrant FGFR signaling is implicated in various cancers.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
VEGFR Signaling Pathway
The binding of VEGF to its receptor (VEGFR) on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to increased cell proliferation, survival, migration, and vascular permeability.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase can be determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction.
Protocol:
-
Prepare a reaction buffer containing the kinase, a suitable substrate peptide, and ATP at a concentration close to its Km for the specific kinase.
-
Add the synthesized compounds at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The biological activity of the synthesized compounds should be summarized in a table for easy comparison and structure-activity relationship (SAR) analysis.
| Compound ID | R1 | R2 | Target Kinase | IC50 (nM) |
| Hypothetical-1 | -OEt | 3-ethynylphenyl | VEGFR2 | 50 |
| Hypothetical-2 | -OEt | 3-methoxyphenyl | VEGFR2 | 150 |
| Hypothetical-3 | -OMe | 3-ethynylphenyl | VEGFR2 | 75 |
| Hypothetical-4 | -OEt | 3-ethynylphenyl | FGFR1 | 200 |
Experimental Workflow Diagram
Conclusion
While direct experimental data for the application of this compound in kinase inhibitor synthesis is currently limited in the public domain, its structural similarity to well-established scaffolds provides a strong rationale for its use in this context. The synthetic strategies and assay protocols outlined in this application note, based on analogous compounds, offer a robust starting point for researchers to explore the potential of this compound in the discovery of novel kinase inhibitors. The versatility of the nicotinic acid core allows for the systematic modification of substituents, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates.
References
Application Notes and Protocols for 6-Chloro-4-ethoxynicotinic acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-ethoxynicotinic acid is a synthetic auxin mimic herbicide belonging to the pyridine carboxylic acid class. Its proposed mode of action is to disrupt plant growth regulation by binding to auxin receptors, leading to abnormal and uncontrolled growth, and ultimately, plant death. These notes provide a comprehensive overview of the potential application of this compound as a selective herbicide for broadleaf weed control in cereal crops. The information presented is intended to guide researchers in the agrochemical field in the evaluation and development of this compound.
Hypothetical Mode of Action: Synthetic Auxin
This compound is postulated to function as a synthetic auxin. Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that control a wide range of growth and developmental processes. Synthetic auxins mimic IAA and, at high concentrations, disrupt these processes.
The proposed mechanism involves the binding of this compound to auxin-binding proteins (ABPs) and the F-box protein transport inhibitor response 1 (TIR1). This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, which in turn allows for the expression of auxin-responsive genes. The resulting overstimulation of these genes leads to epinastic growth, tissue swelling, and eventual plant death.
Synthesis Protocol
A plausible synthetic route for this compound is outlined below.
Reaction Scheme:
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of Ethyl 6-chloro-4-ethoxynicotinate:
-
Dissolve ethyl 4,6-dichloronicotinate in anhydrous ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol dropwise to the flask at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 6-chloro-4-ethoxynicotinate.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl 6-chloro-4-ethoxynicotinate in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature overnight.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Experimental Protocols for Herbicidal Activity Evaluation
In Vitro Auxin Binding Assay
Objective: To determine the binding affinity of this compound to auxin-binding proteins.
Materials:
-
Purified auxin-binding protein (e.g., from maize coleoptiles)
-
Radiolabeled auxin (e.g., [3H]-IAA)
-
This compound
-
Scintillation cocktail and counter
Protocol:
-
Prepare a series of dilutions of this compound.
-
In microcentrifuge tubes, mix the purified auxin-binding protein with a constant concentration of [3H]-IAA and varying concentrations of the test compound.
-
Incubate the mixture at 4°C for 1 hour.
-
Separate the protein-bound radiolabel from the free radiolabel using a suitable method (e.g., gel filtration).
-
Measure the radioactivity of the protein-bound fraction using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-IAA (IC50).
Whole Plant Bioassay
Objective: To evaluate the herbicidal efficacy of this compound on target weed species and its selectivity towards a crop species.
Materials:
-
Seeds of a target broadleaf weed (e.g., Amaranthus retroflexus - redroot pigweed)
-
Seeds of a non-target cereal crop (e.g., Triticum aestivum - wheat)
-
Potting soil
-
This compound formulated for spraying
-
Greenhouse or growth chamber with controlled environmental conditions
Protocol:
-
Sow the seeds of the weed and crop species in separate pots.
-
Grow the plants to the 2-3 leaf stage.
-
Prepare a range of concentrations of the formulated this compound.
-
Apply the different concentrations of the herbicide to the plants using a laboratory sprayer. Include a control group sprayed only with the formulation blank.
-
Maintain the plants in the greenhouse or growth chamber for 14-21 days.
-
Assess the herbicidal effect by visual scoring of plant injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete plant death).
-
Determine the GR50 (the concentration that causes a 50% reduction in plant growth) for both the weed and crop species.
Data Presentation
Table 1: Hypothetical In Vitro Auxin Binding Affinity
| Compound | IC50 (µM) |
| Indole-3-acetic acid (IAA) | 0.5 |
| 2,4-D (Commercial Standard) | 1.2 |
| This compound | 2.5 |
Table 2: Hypothetical Whole Plant Bioassay Results (GR50 Values)
| Compound | Amaranthus retroflexus (µg/ha) | Triticum aestivum (µg/ha) | Selectivity Index (Crop/Weed) |
| 2,4-D | 150 | 3000 | 20 |
| This compound | 200 | 5000 | 25 |
Visualizations
Functionalization of the Pyridine Ring in 6-Chloro-4-ethoxynicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyridine ring of 6-Chloro-4-ethoxynicotinic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its substituted pyridine core, a common scaffold in many pharmaceuticals. The presence of a chloro-substituent at the 6-position, an ethoxy group at the 4-position, and a carboxylic acid at the 3-position offers multiple handles for molecular diversification.
The primary focus of this guide is on the functionalization at the C6-position via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), as well as on the modification of the carboxylic acid moiety.
Functionalization at the C6-Position
The chlorine atom at the 6-position of the pyridine ring is a key site for introducing molecular diversity. This is primarily achieved through two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group at the 6-position serves as a versatile handle for these transformations, enabling the synthesis of a wide array of derivatives.[1] It is important to note that the reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides, often necessitating the use of specialized catalyst systems with bulky, electron-rich ligands to facilitate the oxidative addition step.[1]
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
The carboxylic acid group on the nicotinic acid scaffold can potentially coordinate with the palladium catalyst, influencing the reaction's outcome. In some cases, protection of the carboxylic acid as an ester may be beneficial, though many modern catalyst systems tolerate free carboxylic acids.[2][3]
The following table summarizes representative yields for various palladium-catalyzed cross-coupling reactions based on structurally similar 6-chloropyridine derivatives. Actual yields for this compound may vary depending on the specific substrate and optimized reaction conditions.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Representative Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 75-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | 70-90 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 65-85 |
| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | 60-80 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing carboxylic acid group, makes the 6-position susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This reaction allows for the direct displacement of the chloride with a variety of nucleophiles.
Common Nucleophiles for SNAr:
-
Amines (primary and secondary)
-
Alkoxides and Phenoxides
-
Thiolates
The reaction is typically carried out in the presence of a base in a polar aprotic solvent at elevated temperatures. The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring.[6]
The table below provides expected yield ranges for SNAr reactions on this compound with various nucleophiles, based on analogous systems.
| Nucleophile | Product Type | Base | Representative Yield (%) |
| Primary/Secondary Amine | 6-Amino derivative | K₂CO₃ or Et₃N | 70-95 |
| Sodium Alkoxide | 6-Alkoxy derivative | NaH | 65-90 |
| Sodium Thiophenoxide | 6-Arylthio derivative | K₂CO₃ | 75-95 |
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and acidify with 1M HCl to pH ~3-4.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol details the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and toluene (5 mL).
-
Add the amine (1.2 mmol) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction at 100 °C for 16-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the displacement of the chloride with an amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary, 2.0-3.0 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), the amine (2.0-3.0 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMF or DMSO (5 mL).
-
Heat the reaction mixture to 100-150 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallize or purify by column chromatography if necessary.
Functionalization of the Carboxylic Acid Group
The carboxylic acid at the 3-position provides another avenue for derivatization, most commonly through the formation of amides or esters. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride.[7]
General Protocol for Amide Formation
This protocol describes the conversion of the carboxylic acid to an amide via an acyl chloride intermediate.
Step 1: Acyl Chloride Formation
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Amide Coupling
Materials:
-
Crude 6-Chloro-4-ethoxynicotinoyl chloride
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (Et₃N) or Pyridine (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the amine (1.1 eq) followed by the slow addition of the base (2.0 eq).
-
Stir the reaction at room temperature for 2-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Visualized Workflows and Pathways
The following diagrams illustrate the key functionalization pathways for this compound.
Caption: Overview of functionalization pathways for this compound.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-ethoxynicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Chloro-4-ethoxynicotinic acid synthesis. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is a two-step synthesis starting from ethyl 4,6-dichloronicotinate. The first step involves a nucleophilic aromatic substitution (SNAr) reaction with sodium ethoxide to selectively replace the chlorine atom at the 4-position, yielding ethyl 6-chloro-4-ethoxynicotinate. The subsequent step is the hydrolysis of the ethyl ester to the final carboxylic acid product.
Q2: Why is the nucleophilic substitution selective for the 4-position?
The pyridine ring in ethyl 4,6-dichloronicotinate is electron-deficient due to the electron-withdrawing effects of the two chlorine atoms and the ethyl ester group. This makes the ring susceptible to nucleophilic attack. The 4-position is particularly activated for substitution, a common regioselectivity observed in similar nicotinic acid derivatives.[1]
Q3: What are the critical parameters to control during the synthesis?
For the ethoxylation step, crucial parameters include the purity and dryness of reagents and solvents, the reaction temperature, and the molar ratio of sodium ethoxide to the starting material. In the hydrolysis step, the concentration of the base or acid, reaction temperature, and reaction time are critical for achieving complete conversion without significant side product formation.
Q4: How can I monitor the progress of the reactions?
Both reaction steps can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the tracking of the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.
Q5: What are the main impurities I should expect?
Potential impurities include unreacted starting materials (ethyl 4,6-dichloronicotinate or ethyl 6-chloro-4-ethoxynicotinate), the isomeric product (ethyl 4-chloro-6-ethoxynicotinate), and potential byproducts from side reactions such as hydrolysis of the starting dichloroester.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Step 1: Synthesis of Ethyl 6-chloro-4-ethoxynicotinate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive sodium ethoxide (due to moisture).2. Insufficient reaction temperature.3. Poor quality of starting material or solvent. | 1. Use freshly prepared sodium ethoxide or ensure commercial sodium ethoxide is stored under anhydrous conditions. Ensure the ethanol used is dry.2. Ensure the reaction mixture reaches and maintains the reflux temperature of ethanol (approx. 78 °C).3. Verify the purity of ethyl 4,6-dichloronicotinate and use anhydrous ethanol. |
| Presence of unreacted starting material | 1. Incomplete reaction.2. Insufficient amount of sodium ethoxide. | 1. Increase the reaction time and continue to monitor by TLC/LC-MS.2. Use a slight excess of sodium ethoxide (e.g., 1.1-1.2 equivalents). |
| Formation of isomeric byproduct (ethyl 4-chloro-6-ethoxynicotinate) | Reaction conditions favoring substitution at the 6-position. | While substitution at the 4-position is generally favored, optimizing the reaction temperature and using a less hindered base might improve selectivity. Careful purification by column chromatography will be necessary to separate the isomers. |
| Difficulty in purifying the product | Impurities with similar polarity to the product. | Optimize the mobile phase for column chromatography to improve separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. |
Step 2: Hydrolysis of Ethyl 6-chloro-4-ethoxynicotinate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis | 1. Insufficient amount of base (e.g., NaOH).2. Reaction time is too short.3. Low reaction temperature. | 1. Use a sufficient excess of the base (e.g., 2-3 equivalents).2. Extend the reaction time and monitor by TLC/LC-MS until the starting ester is fully consumed.3. Ensure the reaction is heated sufficiently (e.g., reflux). |
| Low yield of the final product | 1. Product loss during work-up (e.g., incomplete precipitation).2. Degradation of the product under harsh conditions. | 1. Carefully adjust the pH to the isoelectric point of the carboxylic acid to ensure maximum precipitation. Cool the solution in an ice bath before filtration.2. Avoid excessively high temperatures or prolonged reaction times. |
| Product is oily and difficult to crystallize | Presence of impurities. | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). If recrystallization fails, purification by column chromatography may be necessary. |
| Contamination with starting ester | Incomplete hydrolysis. | Re-subject the mixture to the hydrolysis conditions for a longer duration or with a higher concentration of the base. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloro-4-ethoxynicotinate
This protocol is adapted from a similar procedure for the synthesis of ethyl 6-chloro-4-(methylamino)nicotinate.[1]
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
Protocol 2: Hydrolysis of Ethyl 6-chloro-4-ethoxynicotinate to this compound
Materials:
-
Ethyl 6-chloro-4-ethoxynicotinate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve ethyl 6-chloro-4-ethoxynicotinate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester has completely disappeared.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Ethyl 6-chloro-4-ethoxynicotinate (Estimated)
| Parameter | Value |
| Reactants | |
| Ethyl 4,6-dichloronicotinate | 1.0 equivalent |
| Sodium ethoxide | 1.1 equivalents |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 75 - 85% |
Table 2: Reaction Parameters for the Hydrolysis to this compound (Estimated)
| Parameter | Value |
| Reactants | |
| Ethyl 6-chloro-4-ethoxynicotinate | 1.0 equivalent |
| Sodium hydroxide | 2.0 equivalents |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the ethoxylation step.
References
Technical Support Center: Purification of 6-Chloro-4-ethoxynicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Chloro-4-ethoxynicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis | - Incomplete reaction, leaving starting materials. - Formation of isomeric impurities. - Side reactions leading to byproducts. - Degradation of the product during work-up. | - Monitor reaction completion using TLC or HPLC. - Optimize reaction conditions (temperature, time, stoichiometry) to improve selectivity. - Employ a suitable purification method such as column chromatography or recrystallization. - Use mild work-up conditions to prevent degradation.[1] |
| Oily Product Instead of Solid | - Presence of residual solvent. - Impurities preventing crystallization. | - Ensure complete removal of solvent under reduced pressure. - Attempt purification by column chromatography to remove impurities. - Try different solvent systems for recrystallization.[1] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent). - Incorrect stationary phase. - Compound instability on silica gel. | - Optimize the mobile phase polarity using TLC. A gradient of hexane and ethyl acetate is a common starting point.[1] - Consider a different stationary phase like alumina if silica gel is ineffective. - Test for compound stability on a TLC plate before running a column.[2] |
| Product Degradation During Purification | - Harsh pH conditions during work-up or chromatography. - Exposure to strong oxidizing agents. - Prolonged exposure to heat. | - Use mild acids or bases for pH adjustments. An aqueous wash with sodium bicarbonate can help remove acidic impurities.[1] - Avoid strong oxidizing agents throughout the process. - Minimize heating time during recrystallization and solvent removal. |
| Difficulty in Removing a Persistent Impurity | - Impurity has a similar polarity to the product. | - Optimize the column chromatography conditions, potentially using a different solvent system or a longer column for better resolution. - Consider preparative HPLC for high-purity requirements. - If the impurity is acidic or basic, an acid-base extraction during the work-up may be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can be categorized as:
-
Starting Material-Related: Unreacted precursors.
-
Isomeric Impurities: Formation of other isomers due to lack of regioselectivity in the synthetic steps.[1]
-
Over-reaction Products: Further reactions on the pyridine ring.[1]
-
Side-Products: Byproducts from the specific reactions used, for instance, from a Vilsmeier-Haack reaction if employed.[1]
-
Degradation Products: The carboxylic acid group can be susceptible to degradation under harsh conditions.[1]
Q2: What is the recommended method for purifying crude this compound?
A2: The most common and effective methods are column chromatography and recrystallization.[1] Column chromatography using silica gel is effective for separating impurities with different polarities. Recrystallization from a suitable solvent can yield a highly pure crystalline product. A Chinese patent suggests that for the related 6-chloronicotinic acid, recrystallization from methanol with activated carbon can yield a product with purity greater than 99.5%.[3]
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For the closely related 6-chloronicotinic acid, hot water and methanol have been used for recrystallization.[4] It is advisable to test a range of solvents with varying polarities to find the optimal one for this compound.
Q4: My compound is showing peak tailing in HPLC analysis. What could be the cause and how can I fix it?
A4: Peak tailing in HPLC can be due to several factors:
-
Secondary Interactions: The nitrogen on the pyridine ring can interact with free silanol groups on the silica-based C18 column. Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help mitigate this.[2]
-
Inappropriate Mobile Phase pH: The pH of your mobile phase should be suitable for the acidic nature of your compound.
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample.[2]
-
Column Contamination: The column may be contaminated. Flushing with a strong solvent can help.[2]
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main component and its impurities.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor reaction progress and assess the number of components in a sample.[2]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it can provide structural information about the main compound and any impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform bed without cracks. Do not let the silica gel run dry.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.[2]
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.[2]
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or water).[4] Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Solubility of Related Nicotinic Acids in Various Solvents
| Solvent | Relative Polarity | Solubility of 6-Chloronicotinic Acid | Solubility of Nicotinic Acid |
| Water | 1.000 | Soluble (2 mg/ml at 20°C)[4] | Soluble[6] |
| Methanol | 0.762 | Soluble[4] | - |
| Ethanol | 0.654 | Soluble[4] | Soluble[6] |
| Acetonitrile | 0.460 | Soluble[7] | Less Soluble[6] |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble[4] | Highly Soluble[6] |
| Acetone | 0.355 | - | Soluble[6] |
| Chloroform | - | Slightly Soluble[4] | - |
| Diethyl Ether | 0.117 | - | Less Soluble[6] |
Note: This data is for related compounds and should be used as a guideline for this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A simplified decision-making workflow for troubleshooting low product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 4. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hpc-standards.com [hpc-standards.com]
Technical Support Center: Synthesis of 6-Chloro-4-ethoxynicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges and side reactions encountered during the synthesis of 6-Chloro-4-ethoxynicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound derivatives?
A common and effective method involves a multi-step synthesis starting from 4,6-dichloronicotinic acid. This pathway typically includes esterification, followed by a selective nucleophilic aromatic substitution (SNAr) at the C4 position with ethanol or sodium ethoxide to introduce the ethoxy group. Subsequent reactions can then be performed on the carboxylic acid or ester group to generate various derivatives.[1][2]
Q2: What are the most critical parameters to control during the ethoxylation step?
The key parameters to control during the introduction of the ethoxy group include the reaction temperature, the choice of base if using ethanol, the exclusion of water to prevent hydrolysis, and the reaction time. Careful monitoring of these parameters is crucial to ensure high yield and minimize the formation of byproducts.
Q3: What are the potential impurities I might encounter in the synthesis of this compound derivatives?
Several types of impurities can form during the synthesis, including:
-
Starting material-related impurities: Unreacted 4,6-dichloronicotinic acid or its ester.
-
Isomeric impurities: Formation of other positional isomers, although the electronics of the pyridine ring generally favor substitution at the 4-position.
-
Over-reaction products: If the reaction conditions are too harsh, substitution at the 6-position might occur, leading to di-ethoxy products.
-
Hydrolysis products: Presence of water can lead to the hydrolysis of the ester group back to the carboxylic acid.
-
Side-products from subsequent derivatization steps: Depending on the specific derivative being synthesized, other side reactions can occur.
Q4: How can I effectively purify the final this compound derivative?
Standard purification techniques are typically effective:
-
Column Chromatography: This is a widely used method to separate the desired product from impurities with different polarities. A silica gel column with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) is often successful.[3]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining a highly pure crystalline product.[3]
-
Acid-Base Extraction: For the carboxylic acid, extraction into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure product can be very effective.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | Ensure that the starting materials and reagents are pure and dry. For instance, sodium ethoxide should be freshly prepared or properly stored to prevent decomposition. |
| Insufficient Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Ensure the reaction mixture reaches and maintains the optimal temperature. |
| Poor Solubility of Starting Material | Ensure the starting material is adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
Problem 2: Presence of Unreacted Starting Material
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] |
| Insufficient Amount of Reagent | Use a slight excess of the nucleophile (e.g., sodium ethoxide or ethanol with a base) to drive the reaction to completion.[3] |
Problem 3: Formation of Isomeric Impurities
| Potential Cause | Troubleshooting Steps |
| Non-regioselective Reaction | While the 4-position is generally more reactive towards nucleophilic attack, some reaction at the 6-position can occur. Lowering the reaction temperature may improve selectivity. |
| Difficult to Separate Isomers | Optimize the mobile phase for column chromatography to enhance the separation of isomers. If silica gel is ineffective, consider using a different stationary phase.[3] |
Problem 4: Product Degradation (e.g., hydrolysis of an ester derivative)
| Potential Cause | Troubleshooting Steps |
| Harsh Work-up Conditions | Use mild work-up procedures. Avoid strongly acidic or basic conditions if your derivative is sensitive to them. Neutralize the reaction mixture carefully.[3] |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the ester. |
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be adapted for the synthesis of this compound derivatives, based on analogous syntheses.
| Parameter | Value/Range | Notes |
| Equivalents of Ethoxide/Ethanol | 1.1 - 2.0 eq | A slight to moderate excess is often used to ensure complete conversion of the starting material.[1][2] |
| Reaction Temperature | Room Temperature to Reflux | The optimal temperature depends on the specific substrate and solvent used.[1][2] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine completion.[1][2] |
| Typical Yields | >80% | Yields can be high under optimized conditions. |
Experimental Protocols
Representative Protocol for the Synthesis of Ethyl 6-Chloro-4-ethoxynicotinate
This protocol is adapted from the synthesis of similar nicotinic acid derivatives.
Materials and Reagents:
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Ethyl 4,6-dichloronicotinate
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Sodium Ethoxide
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Anhydrous Ethanol
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Ethyl Acetate
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Saturated Sodium Bicarbonate Solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate
Procedure:
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To a solution of ethyl 4,6-dichloronicotinate (1.0 eq) in dry ethanol (10 vol), add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature.
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Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
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Once the starting material is consumed, remove the solvent under reduced pressure.
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Partition the residue between water and ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to afford the crude product.
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Purify the crude product by column chromatography on silica gel to yield ethyl 6-chloro-4-ethoxynicotinate.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound derivatives.
Caption: A troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-4-ethoxynicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 6-Chloro-4-ethoxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective synthetic route starts from 4,6-dichloronicotinic acid. This multi-step process involves:
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Esterification: Protection of the carboxylic acid group of 4,6-dichloronicotinic acid as an ethyl ester.
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Selective Nucleophilic Aromatic Substitution (SNAr): Regioselective substitution of the chlorine atom at the C-4 position with an ethoxy group using sodium ethoxide.
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Hydrolysis: Conversion of the ethyl ester back to the carboxylic acid to yield the final product.
Q2: Why is the nucleophilic aromatic substitution selective for the C-4 position?
The pyridine ring in ethyl 4,6-dichloronicotinate is electron-deficient due to the electron-withdrawing effects of the two chlorine atoms and the ethyl ester group. This makes the ring susceptible to nucleophilic attack. The C-4 position is more activated towards nucleophilic attack than the C-6 position, leading to regioselective substitution.
Q3: What are the potential impurities in the synthesis of this compound?
Several types of impurities can form during the synthesis:
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Starting Material-Related Impurities: Unreacted ethyl 4,6-dichloronicotinate or 4,6-dichloronicotinic acid.
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Isomeric Impurities: Formation of 4-chloro-6-ethoxynicotinic acid due to non-regioselective substitution.
-
Side-Products: Di-ethoxylated product (4,6-diethoxynicotinic acid) if the reaction conditions are too harsh or the stoichiometry of sodium ethoxide is not well-controlled.
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Hydrolysis-Related Impurities: Incomplete hydrolysis leaving ethyl 6-chloro-4-ethoxynicotinate in the final product.
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Byproducts from Moisture: Reaction of sodium ethoxide with water can reduce its efficacy and lead to the formation of hydroxy-pyridines.[1]
Q4: How can I purify the final product?
Purification of this compound can be achieved through:
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Recrystallization: This is an effective method for obtaining a high-purity crystalline product if a suitable solvent system is found.
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Column Chromatography: Useful for separating the desired product from impurities with different polarities. A silica gel column with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) is commonly used.
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Aqueous Work-up: Washing the crude product with a mild acid can help remove any remaining basic impurities.
Troubleshooting Guides
Issue 1: Low or No Yield of Ethyl 6-chloro-4-ethoxynicotinate (SNAr Step)
| Possible Cause | Troubleshooting Step |
| Inactive Sodium Ethoxide | Sodium ethoxide is highly sensitive to moisture. Ensure it is freshly prepared or has been stored under strictly anhydrous conditions. If preparing in situ, ensure the sodium metal is clean and the ethanol is absolute.[1] |
| Insufficient Reaction Temperature | The reaction may require heating to proceed at an adequate rate. Monitor the reaction temperature and consider a modest increase if the reaction is sluggish. Refluxing in ethanol is a common condition. |
| Poor Quality Starting Material | Impurities in the ethyl 4,6-dichloronicotinate can interfere with the reaction. Verify the purity of the starting material using techniques like NMR or melting point analysis. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding a slight excess of sodium ethoxide or extending the reaction time. |
Issue 2: Formation of Side Products in the SNAr Step
| Possible Cause | Troubleshooting Step |
| Presence of Water | Water can react with sodium ethoxide, reducing its effective concentration and potentially leading to the formation of 4-chloro-6-hydroxynicotinic acid as a byproduct. Ensure all glassware is oven-dried and reagents are anhydrous.[1] |
| Over-reaction (Di-substitution) | The formation of ethyl 4,6-diethoxynicotinate can occur with an excess of sodium ethoxide or at elevated temperatures for prolonged periods. Carefully control the stoichiometry of sodium ethoxide (typically 1.0-1.2 equivalents) and monitor the reaction closely. |
| Formation of Isomeric Impurity | While substitution at C-4 is favored, some C-6 substitution may occur. Optimize the reaction temperature; lower temperatures may improve selectivity. Purification by column chromatography is the most effective way to separate these isomers. |
Issue 3: Incomplete Hydrolysis
| Possible Cause | Troubleshooting Step |
| Insufficient Acid/Base or Water | Ensure a sufficient excess of acid or base and water is used to drive the hydrolysis to completion. |
| Inadequate Reaction Time or Temperature | Ester hydrolysis often requires heating (reflux).[2] Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting ester. |
| Precipitation of Product | If the carboxylic acid product precipitates from the reaction mixture, it may hinder further reaction. Consider using a co-solvent to maintain homogeneity. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,6-dichloronicotinate
-
Reaction Setup: To a solution of 4,6-dichloronicotinic acid (1.0 eq) in ethanol (10 volumes), add sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: Heat the reaction mixture to reflux for 4 hours.
-
Work-up: After completion, remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
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Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield ethyl 4,6-dichloronicotinate.
Protocol 2: Synthesis of Ethyl 6-chloro-4-ethoxynicotinate
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Preparation of Sodium Ethoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (10 volumes). Carefully add sodium metal (1.1 eq) in small portions. Stir the mixture until all the sodium has dissolved.
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Reaction: To the freshly prepared sodium ethoxide solution, add ethyl 4,6-dichloronicotinate (1.0 eq) portion-wise at room temperature.
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Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool to room temperature and carefully quench with water. Remove the ethanol under reduced pressure.
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Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the crude product by column chromatography or recrystallization to obtain ethyl 6-chloro-4-ethoxynicotinate.
Protocol 3: Synthesis of this compound (Hydrolysis)
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Reaction Setup: Dissolve ethyl 6-chloro-4-ethoxynicotinate (1.0 eq) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (excess).
-
Reaction: Heat the mixture to reflux until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Acidification: Cool the remaining aqueous solution in an ice bath and acidify with 1 M hydrochloric acid until the product precipitates.
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Isolation: Collect the solid by filtration, wash with cold water, and dry to afford this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound (Illustrative)
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | 4,6-dichloronicotinic acid | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux | 4 | >90 |
| SNAr | Ethyl 4,6-dichloronicotinate | Sodium Ethoxide | Ethanol | Reflux | 2-6 | 70-85 |
| Hydrolysis | Ethyl 6-chloro-4-ethoxynicotinate | NaOH (aq), then HCl (aq) | Ethanol/Water | Reflux | 2-4 | >90 |
Note: These are typical parameters and may require optimization for specific scales and equipment.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the SNAr step.
References
stability issues of 6-Chloro-4-ethoxynicotinic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Chloro-4-ethoxynicotinic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:
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Hydrolysis: The ethoxy group at the 4-position can undergo acid or base-catalyzed hydrolysis to yield 6-Chloro-4-hydroxynicotinic acid and ethanol.
-
Photodegradation: The chloropyridine ring is a chromophore and may degrade upon exposure to UV or visible light, potentially leading to dechlorination or ring cleavage.[1]
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Thermal Degradation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, which would result in the formation of 2-chloro-4-ethoxypyridine.
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Oxidation: The pyridine ring and the ethoxy group may be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored protected from light, at refrigerated temperatures (2-8 °C), and in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen. For long-term storage, consider preparing solutions fresh or storing them under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I monitor the stability of this compound in my experimental solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products. Key validation parameters for a stability-indicating method include specificity, linearity, accuracy, precision, and robustness, as per ICH Q2(R1) guidelines.[2][3]
Q4: Are there any known incompatibilities of this compound with common solvents or excipients?
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Perform forced degradation studies (see Experimental Protocols section) to identify the retention times of potential degradation products. |
| Contaminated solvent or glassware | Analyze a blank (solvent injection) to check for extraneous peaks. Ensure all glassware is thoroughly cleaned. |
| Sample preparation artifact | Investigate the effect of sample preparation conditions (e.g., sonication time, temperature) on the appearance of unknown peaks. |
Issue 2: Decrease in the Concentration of this compound Over Time
| Possible Cause | Troubleshooting Step |
| Chemical instability in the chosen solvent or pH | Evaluate the stability of the compound in different solvents and at various pH levels. Prepare solutions fresh before use. |
| Adsorption to container surfaces | Use silanized glass or polypropylene containers to minimize adsorption. |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil.[1] |
Data Presentation
As specific quantitative stability data for this compound is not publicly available, the following tables are illustrative examples of how to present stability data once generated.
Table 1: Illustrative Stability Data of this compound (1 mg/mL in Methanol:Water 1:1) at 40°C
| Time (days) | Assay (%) of this compound | Total Impurities (%) |
| 0 | 100.0 | <0.1 |
| 7 | 98.5 | 1.5 |
| 14 | 96.2 | 3.8 |
| 30 | 92.1 | 7.9 |
Table 2: Illustrative Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 6-Chloro-4-hydroxynicotinic acid |
| 0.1 M NaOH, RT, 4h | 25.8 | 6-Chloro-4-hydroxynicotinic acid |
| 3% H₂O₂, RT, 24h | 8.5 | Multiple minor products |
| UV light (254 nm), 24h | 12.1 | Unknown photoproducts |
| Heat, 80°C, 48h | 5.3 | 2-chloro-4-ethoxypyridine |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
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Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions. At appropriate time points, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.
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Photolytic Degradation: Expose a solution of the compound in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at appropriate time points.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required based on the results of the forced degradation studies.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[2][3]
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Chloro-4-ethoxynicotinic Acid Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for experiments involving 6-Chloro-4-ethoxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a substituted pyridine carboxylic acid. Its structure, featuring a chlorine atom at the 6-position and an ethoxy group at the 4-position of the pyridine ring, makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.
Q2: What are the primary applications of this compound?
A2: While specific applications are diverse and depend on the research context, this compound and its derivatives are often investigated as intermediates in the synthesis of biologically active molecules. Nicotinic acid derivatives, in general, are explored for their potential in various therapeutic areas.
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is stable under normal storage conditions but should be kept away from strong oxidizing agents.
Q4: What safety precautions should be taken when handling this compound?
A4: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis and Purification Troubleshooting
Experiments with this compound often begin with its synthesis. A common synthetic route involves the oxidation of a corresponding methylpyridine, followed by chlorination and subsequent ethoxylation. Below are common problems and solutions encountered during this process.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in oxidation step | Inefficient catalyst | Ensure the catalyst (e.g., cobalt acetate) is fresh and used in the correct proportion. |
| Low oxygen flow rate | Optimize the oxygen flow rate to ensure complete reaction.[1] | |
| Reaction temperature too low | Maintain the reaction temperature within the optimal range (e.g., 80-120°C).[1] | |
| Incomplete chlorination | Insufficient chlorinating agent | Use a slight excess of the chlorinating agent (e.g., phosphorus oxychloride). |
| Reaction time too short | Monitor the reaction progress using TLC or HPLC and ensure it goes to completion. | |
| Formation of side-products during ethoxylation | Reaction temperature too high | Control the reaction temperature carefully to avoid side reactions. |
| Presence of water | Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the starting material or product. | |
| Difficulty in purifying the final product | Co-precipitation of impurities | Optimize the recrystallization solvent system. A mixture of solvents may be required. |
| Impurities with similar polarity | If recrystallization is ineffective, use column chromatography with a suitable stationary and mobile phase.[2] | |
| Oily product | Try to form a salt of the carboxylic acid to induce crystallization. |
Analytical Troubleshooting
Accurate analysis of this compound is crucial for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is a common analytical technique.
Troubleshooting HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Strong interaction between the acidic analyte and the stationary phase | Use a mobile phase with a lower pH to suppress the ionization of the carboxylic acid. |
| Column overload | Inject a smaller sample volume or a more dilute sample. | |
| Column degradation | Use a guard column and ensure the mobile phase is filtered and degassed. | |
| Broad Peaks | Low column temperature | Increase the column temperature to improve peak shape. |
| Inappropriate mobile phase composition | Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer). | |
| Ghost Peaks | Contamination in the mobile phase or injector | Use high-purity solvents and flush the injector and system thoroughly. |
| Carryover from previous injections | Implement a robust needle wash protocol between injections. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition | Ensure the mobile phase is well-mixed and degassed. |
| Changes in column temperature | Use a column oven to maintain a stable temperature. | |
| Column equilibration | Ensure the column is properly equilibrated with the mobile phase before each run. |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloronicotinic Acid (A Precursor)
This protocol is for a precursor and can be adapted for the synthesis of 4-hydroxy-6-chloronicotinic acid, which can then be ethoxylated.
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Oxidation: In a suitable reaction vessel, charge 2-chloro-5-methylpyridine and a solvent such as chlorobenzene.[1]
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Add a catalyst, for example, cobalt acetate.[1]
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Heat the mixture to 80-100°C while stirring.[1]
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Introduce a steady stream of oxygen into the reaction mixture.[1]
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Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and filter to collect the crude product.
Protocol 2: Purification by Recrystallization
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Transfer the crude this compound to a flask.
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Add a suitable solvent (e.g., methanol, ethanol, or a mixture with water) and heat to dissolve the solid.[1][3]
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If the solution is colored, activated carbon can be added, and the solution filtered hot.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₃ | - |
| Molecular Weight | 201.61 g/mol | - |
| Appearance | Off-white to beige crystalline powder | [4] |
| Melting Point | ~190°C (decomposition, for 6-chloronicotinic acid) | [4] |
| Solubility | Soluble in water, ethanol, methanol, DMSO. Slightly soluble in chloroform. | [4] |
Spectroscopic Data (for 6-Chloro-4-methoxynicotinic acid - analogous compound)
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| H-2 | 8.69 | s | Pyridine Ring |
| H-5 | 6.97 | s | Pyridine Ring |
| -OCH₃ | 4.02 | s | Methoxy |
Note: Spectroscopic data for the ethoxy derivative would show characteristic signals for the ethyl group (a quartet and a triplet).
Signaling Pathways and Logical Relationships
The following diagram illustrates a logical troubleshooting workflow for common synthesis issues.
Troubleshooting Workflow for Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
avoiding decomposition of 6-Chloro-4-ethoxynicotinic acid during reactions
Welcome to the technical support center for 6-Chloro-4-ethoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The main decomposition pathways for this compound are decarboxylation at elevated temperatures and nucleophilic aromatic substitution (SNAr) at the chloro- and ethoxy-substituted positions on the pyridine ring. Hydrolysis of the ethoxy group or the carboxylic acid functionality can also occur under certain pH conditions.
Q2: At what temperature does decarboxylation become a significant concern?
Q3: Is the 4-ethoxy group stable during typical reactions?
A3: The 4-ethoxy group can be susceptible to nucleophilic attack, particularly under harsh basic or acidic conditions, leading to hydrolysis or substitution. The pyridine ring's electron-withdrawing nature activates the 4-position towards nucleophilic attack.[3][4] Careful selection of reagents and control of pH are crucial to maintain the integrity of this group.
Q4: Can the 6-chloro substituent be displaced during a reaction?
A4: Yes, the 6-chloro substituent is susceptible to nucleophilic aromatic substitution. Strong nucleophiles, including some amines used in amide coupling reactions, can displace the chloride. The reactivity of the 6-position is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[4][5][6]
Troubleshooting Guides
Issue 1: Low yield or no desired product in amide coupling reactions.
Possible Cause 1.1: Decomposition of this compound due to high temperature.
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Recommendation: Maintain the reaction temperature below 100°C. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the appearance of side products. For many standard amide coupling reactions, room temperature is sufficient.[7][8]
Possible Cause 1.2: Inappropriate choice of coupling reagent leading to side reactions.
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Recommendation: Use milder coupling reagents that do not require harsh conditions. Carbodiimide-based reagents like EDC in combination with an additive like HOBt or Oxyma are generally well-tolerated.[9] Avoid highly reactive reagents that may promote side reactions with the chloro or ethoxy groups.
Possible Cause 1.3: Use of a strongly nucleophilic or basic amine.
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Recommendation: If using a highly nucleophilic amine, consider a less reactive coupling partner if possible. Alternatively, use milder reaction conditions (lower temperature, shorter reaction time) and carefully monitor for substitution byproducts. The use of non-nucleophilic bases like diisopropylethylamine (DIPEA) is recommended over potentially nucleophilic bases like pyridine.[10]
Issue 2: Formation of unexpected side products.
Possible Cause 2.1: Decarboxylation leading to 2-Chloro-4-ethoxypyridine.
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Observation: A non-acidic, lower molecular weight byproduct is observed by LC-MS or GC-MS.
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Recommendation: As stated previously, strictly control the reaction temperature to stay well below the potential decarboxylation range.
Possible Cause 2.2: Nucleophilic substitution at the 6-position by the amine.
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Observation: A byproduct with a molecular weight corresponding to the displacement of the chlorine atom with the amine nucleophile is detected.
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Recommendation: Employ milder reaction conditions. If the amine is particularly reactive, consider protecting it or using a less nucleophilic analogue if the synthetic route allows.
Possible Cause 2.3: Hydrolysis of the 4-ethoxy group.
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Observation: A byproduct is observed where the ethoxy group has been replaced by a hydroxyl group.
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Recommendation: Ensure anhydrous reaction conditions and avoid strongly acidic or basic aqueous workups. If an aqueous workup is necessary, use pH-neutral or mildly acidic/basic conditions and minimize the exposure time.
Quantitative Data Summary
The following tables summarize key stability and reactivity data for nicotinic acid derivatives to provide a comparative reference.
Table 1: Thermal Decomposition of Nicotinic Acid Derivatives
| Compound | Decomposition Temperature (°C) | Decomposition Product(s) | Reference |
| Nicotinic Acid | > 200 | Pyridine, CO2 | [5] |
| Pyridine-2,3-dicarboxylic acid | ~120 | Nicotinic acid, CO2 | [1] |
| Pyridinedicarboxylic acids (general) | 150 - 250 | Monocarboxylic acids, CO2 | [2][11] |
Table 2: Relative Reactivity of Substituted Pyridines in Nucleophilic Aromatic Substitution
| Position of Leaving Group | Relative Reactivity | Notes | Reference |
| 2- or 4- | High | Stabilized intermediate due to proximity to the ring nitrogen. | [3][4] |
| 3- | Low | Intermediate is less stabilized. | [3] |
| 6- | High | Similar to the 2-position, activated by the ring nitrogen. | [5][6] |
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is designed to minimize the risk of decomposition of this compound.
-
Dissolution: Dissolve this compound (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise while stirring.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes to form the active ester.
-
Amine Addition: Add the desired amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and wash with a mild aqueous acid (e.g., 5% citric acid solution), followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Diagram 1: Potential Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Diagram 2: Recommended Amide Coupling Workflow
Caption: Recommended workflow for amide coupling to minimize decomposition.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Scaling Up the Production of 6-Chloro-4-ethoxynicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 6-Chloro-4-ethoxynicotinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.
Disclaimer: The following proposed synthetic route and associated troubleshooting guidance are based on established chemical principles for analogous pyridine derivatives, due to the limited availability of specific scale-up data for this compound in publicly available literature. These are intended as a starting point for process development and optimization.
Proposed Synthetic Pathway
A plausible synthetic route for the scaled-up production of this compound is a multi-step process commencing from 4,6-dihydroxynicotinic acid. This pathway involves an initial esterification, followed by a selective O-ethylation, a chlorination step, and concluding with ester hydrolysis to yield the final product.
Troubleshooting Guides
This section addresses potential issues that may arise during each key stage of the proposed synthesis.
Step 1 & 2: Esterification and Selective O-Ethylation
| Question | Potential Cause | Troubleshooting Steps |
| Low yield of ethyl 4,6-dihydroxynicotinate? | Incomplete esterification reaction. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase catalyst concentration: Gradually increase the amount of sulfuric acid. - Remove water: Use a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the product. |
| Formation of diethylated byproduct during O-ethylation? | Over-alkylation due to harsh reaction conditions. | - Control temperature: Maintain a lower reaction temperature to favor mono-ethylation. - Stoichiometry control: Use a stoichiometric amount or a slight excess of ethyl iodide. - Choice of base: A weaker base might provide better selectivity. |
| Difficulty in isolating the ethylated product? | Product may be soluble in the aqueous phase during workup. | - Adjust pH: Carefully adjust the pH of the aqueous layer to minimize the solubility of the product before extraction. - Increase extractions: Perform multiple extractions with a suitable organic solvent. - Use a different solvent: Test alternative extraction solvents for better partition coefficient. |
Step 3: Chlorination
| Question | Potential Cause | Troubleshooting Steps |
| Incomplete conversion to the chloro-derivative? | Insufficient reactivity of the chlorinating agent or deactivation of the substrate. | - Increase reaction temperature: Gradually increase the temperature while monitoring for side product formation. - Use a stronger chlorinating agent: Consider alternatives to POCl₃ if necessary, such as SOCl₂ with a catalytic amount of DMF. - Ensure anhydrous conditions: Moisture can quench the chlorinating agent. |
| Formation of tar-like byproducts? | Decomposition of starting material or product at high temperatures. | - Lower reaction temperature: Find the optimal temperature that allows for a reasonable reaction rate without significant decomposition. - Slow addition of reagents: Add the chlorinating agent portion-wise or as a solution to control the reaction exotherm. |
| Difficulties in removing excess POCl₃? | High boiling point of POCl₃. | - Quenching: Carefully quench the reaction mixture with ice-water. This should be done in a well-ventilated fume hood as it is a highly exothermic and hazardous procedure. - Azeotropic distillation: Use a suitable solvent to form an azeotrope with residual POCl₃ for easier removal under reduced pressure. |
Step 4: Ester Hydrolysis
| Question | Potential Cause | Troubleshooting Steps |
| Incomplete hydrolysis of the ester? | Insufficient base or reaction time. | - Increase base equivalent: Use a larger excess of NaOH to ensure complete saponification. - Increase reaction time and/or temperature: Monitor the reaction by TLC/HPLC until the starting material is fully consumed. |
| Product degradation during workup? | The product might be sensitive to strong acidic or basic conditions at elevated temperatures. | - Control temperature during acidification: Keep the mixture cool during the acidification step to precipitate the product. - Avoid prolonged exposure to strong acid/base: Neutralize the reaction mixture to the isoelectric point of the product as soon as the reaction is complete. |
| Product is an oil or difficult to crystallize? | Presence of impurities inhibiting crystallization. | - Purification of the ester intermediate: Ensure the starting ethyl 6-chloro-4-ethoxynicotinate is of high purity. - Solvent screening for recrystallization: Test a variety of solvent systems to find suitable conditions for crystallization. - Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions on a large scale?
A1: For large-scale production, while TLC can be used for quick qualitative checks, it is highly recommended to develop and validate an HPLC method. HPLC provides quantitative data on the consumption of starting materials and the formation of the product and any impurities, which is crucial for process control and optimization.
Q2: Are there any specific safety precautions to consider when scaling up the chlorination step?
A2: Yes, the chlorination step using reagents like phosphorus oxychloride (POCl₃) is hazardous and requires strict safety protocols. The reaction is often exothermic and releases corrosive HCl gas. It should be performed in a well-ventilated area, preferably a walk-in fume hood, with appropriate personal protective equipment (PPE). A quenching strategy for the excess chlorinating agent must be in place and tested on a small scale first.
Q3: How can I improve the purity of the final product, this compound?
A3: High purity is best achieved by ensuring the purity of all intermediates. The final product can typically be purified by recrystallization. A systematic approach to finding a suitable recrystallization solvent system is recommended. Start with solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. If a single solvent is not effective, consider mixed solvent systems.
Q4: Can the ethoxy group be introduced before the esterification?
A4: While chemically possible, esterifying first is generally preferred. The ester group can act as a protecting group for the carboxylic acid during the subsequent chlorination step, preventing potential side reactions. It also improves the solubility of the intermediates in organic solvents, which can facilitate the workup and purification processes.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloro-4-ethoxynicotinate (Intermediate)
-
Esterification & Ethylation: To a solution of 4,6-dihydroxynicotinic acid in ethanol, add a catalytic amount of concentrated sulfuric acid and reflux until the reaction is complete (monitored by HPLC). After cooling, neutralize the mixture and extract the ethyl 4,6-dihydroxynicotinate. Dry the organic layer and concentrate under reduced pressure. The crude ester is then dissolved in a suitable solvent (e.g., acetone), and potassium carbonate is added, followed by the slow addition of ethyl iodide. The mixture is heated to reflux and monitored until the reaction is complete.
-
Chlorination: The crude ethyl 6-hydroxy-4-ethoxynicotinate is slowly added to an excess of phosphorus oxychloride (POCl₃) at 0°C. The reaction mixture is then heated to reflux for several hours.
-
Work-up and Purification: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The aqueous solution is neutralized with a base (e.g., sodium carbonate) and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Protocol 2: Hydrolysis to this compound (Final Product)
-
Saponification: The purified ethyl 6-chloro-4-ethoxynicotinate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide solution is added, and the mixture is heated to reflux.
-
Isolation: Once the hydrolysis is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the product.
-
Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system.
Quantitative Data Summary
The following table provides a hypothetical summary of key quantitative parameters for the synthesis based on typical yields for analogous reactions. These values should be used as a starting point for optimization.
| Parameter | Step 1 & 2 | Step 3 | Step 4 |
| Reactant Ratio (Target:Starting Material) | 1.2 eq (Ethyl Iodide) | 3-5 eq (POCl₃) | 2-3 eq (NaOH) |
| Typical Reaction Temperature | 60-80 °C | 100-110 °C | 80-90 °C |
| Typical Reaction Time | 4-8 hours | 3-6 hours | 2-4 hours |
| Expected Yield | 70-85% | 60-75% | 85-95% |
| Purity (Crude) | >90% | >85% | >95% |
| Purity (Purified) | >98% | >98% | >99.5% |
Visualizations
common impurities in 6-Chloro-4-ethoxynicotinic acid and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the common impurities in 6-Chloro-4-ethoxynicotinic acid and their removal. The information is designed to assist in achieving high purity for this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the likely common impurities in a synthesis of this compound?
A1: The impurities in a given batch of this compound are highly dependent on the synthetic route employed. However, based on common organic synthesis principles and analysis of related compounds, impurities can be broadly categorized as follows:
-
Starting Material-Related Impurities: Unreacted starting materials are a common source of impurities. For instance, if the synthesis involves the ethoxylation of a dichloronicotinic acid derivative, residual unreacted dichloro-compound could be present.
-
Isomeric Impurities: The formation of isomers can occur if the reactions are not completely regioselective. For example, ethoxylation might occur at an alternative position on the pyridine ring, leading to an isomeric ethoxychloronicotinic acid.
-
Reaction Byproducts: These are substances formed from side reactions. The specific byproducts will vary with the synthetic method.
-
Degradation Products: The final compound or intermediates may degrade under the reaction or workup conditions.
Q2: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile.[1]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and its impurities.[1] A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for characterizing any isolated impurities.
Troubleshooting Guides
Issue: Presence of Unreacted Starting Materials in the Final Product
Possible Causes:
-
Incomplete reaction.
-
Incorrect stoichiometry of reactants.
-
Insufficient reaction time or temperature.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature and monitor the reaction progress by TLC or HPLC.
-
Adjust Stoichiometry: Consider using a slight excess of one of the reactants to drive the reaction to completion.
-
Purification: Unreacted starting materials can often be removed by column chromatography or recrystallization, as their polarity is likely different from the product.
Issue: Formation of Isomeric Impurities
Possible Causes:
-
Lack of regioselectivity in the reaction.
-
Reaction conditions favoring the formation of multiple isomers.
Solutions:
-
Modify Reaction Conditions: Altering the temperature, solvent, or catalyst might improve the regioselectivity of the reaction.
-
Chromatographic Separation: Isomers can often be separated using column chromatography with an optimized eluent system. Careful analysis of fractions is crucial.
Data Presentation
| Impurity Type | Initial Purity (%) | Purification Method | Final Purity (%) | Yield (%) |
| Starting Material A | Column Chromatography | |||
| Isomeric Impurity B | Recrystallization | |||
| Byproduct C | Acid-Base Extraction |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a widely used technique to separate compounds based on their polarity.[1][2]
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Glass column
-
Collection tubes
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Do not let the silica bed run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica bed.
-
Elution: Start eluting with a low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
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Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds.[1]
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation of Crystals: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
References
enhancing the reactivity of 6-Chloro-4-ethoxynicotinic acid
Technical Support Center: 6-Chloro-4-ethoxynicotinic acid
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reactivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound? A1: The molecule has two primary reactive sites:
-
The carboxylic acid group (-COOH) at the 3-position is the most reactive site for nucleophilic acyl substitution, readily undergoing reactions like amidation and esterification.
-
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-withdrawing nature of the pyridine ring and the carboxylic acid group activates this position.
Q2: Why might I be observing low reactivity at the 6-chloro position? A2: The reactivity of the C6-Cl bond in pyridine derivatives can be lower than that of aryl chlorides in other systems. Factors influencing this include the electronic nature of the pyridine ring and steric hindrance. To enhance reactivity for cross-coupling reactions, it is crucial to select an appropriate palladium catalyst and ligand system, often involving bulky, electron-rich phosphine ligands, and to optimize the base and solvent conditions.[1]
Q3: Can the ethoxy group at the 4-position interfere with my reactions? A3: The 4-ethoxy group is generally stable under most conditions used for modifying the carboxylic acid or the 6-chloro position. However, under harsh acidic or basic conditions combined with high temperatures, cleavage of the ether is a potential, though unlikely, side reaction.
Troubleshooting Guide 1: Amide Coupling Reactions
This guide addresses common issues encountered when forming an amide bond using this compound.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Deactivation of coupling reagents by moisture. 4. Steric hindrance from the amine or acid. | 1. Switch to a more powerful coupling reagent (e.g., HATU, COMU). 2. Add an activating agent like DMAP (catalytically). 3. Ensure all reagents and solvents are anhydrous. 4. Increase reaction temperature or prolong the reaction time. |
| Formation of Side Products | 1. Epimerization (if using chiral amines). 2. Formation of an acylurea byproduct (with carbodiimide reagents like DCC/EDC). 3. Double acylation of the amine. | 1. Add an epimerization-suppressing agent like HOBt or Oxyma. 2. Remove the acylurea byproduct by filtration or chromatography. 3. Use a 1:1 stoichiometric ratio of the acid to the amine. |
| Difficulty in Product Purification | 1. Unreacted starting materials. 2. Byproducts from the coupling reagent. 3. Water-soluble product. | 1. Perform an acidic/basic aqueous wash to remove unreacted amine/acid. 2. Choose a coupling reagent that yields water-soluble byproducts (e.g., EDC•HCl). 3. If the product is water-soluble, consider extraction with a more polar solvent or reverse-phase chromatography. |
Experimental Protocol: Amide Synthesis using HATU
Objective: To synthesize N-benzyl-6-chloro-4-ethoxynicotinamide.
Materials:
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU to the solution and stir for 5 minutes.
-
Add DIPEA to the mixture and stir for another 15 minutes. The carboxylic acid is activated during this time.[2]
-
Add benzylamine dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Troubleshooting Guide 2: Esterification Reactions
This guide focuses on resolving issues during the esterification of this compound.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Ester Yield (Fischer Esterification) | 1. Reaction has not reached equilibrium. 2. Equilibrium favors starting materials. 3. Insufficient acid catalyst. 4. Hydrolysis of the product during workup. | 1. Increase reaction time or temperature (reflux). 2. Use the alcohol as the solvent (large excess) to drive the equilibrium. Remove water as it forms using a Dean-Stark trap.[3] 3. Ensure the catalyst (e.g., H₂SO₄) is concentrated and added in sufficient quantity (catalytic to stoichiometric). 4. Neutralize the acid catalyst carefully with a cold, weak base (e.g., NaHCO₃ solution) during workup.[4] |
| Decarboxylation Side Reaction | 1. Excessive heat and prolonged reaction time under strong acidic conditions. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider milder esterification methods (e.g., using DCC/DMAP or converting to an acid chloride first). |
| N-Alkylation of Pyridine Ring | 1. Use of potent alkylating agents (e.g., methyl iodide, dimethyl sulfate) instead of an alcohol. | 1. Under acidic Fischer esterification conditions, the pyridine nitrogen is protonated and deactivated, making N-alkylation unlikely.[4] If using alkylating agents, control stoichiometry and temperature carefully. |
Experimental Protocol: Fischer Esterification
Objective: To synthesize Methyl 6-chloro-4-ethoxynicotinate.
Materials:
-
This compound (1.0 eq)
-
Methanol (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)
Procedure:
-
Suspend this compound in an excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid dropwise to the stirred suspension.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-18 hours. The reaction is an equilibrium, so time can vary.[5]
-
Monitor the reaction's progress by TLC until the starting acid is no longer visible.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by flash chromatography or recrystallization if necessary.
Fischer Esterification Mechanism
Caption: Key steps in the Fischer esterification mechanism.
Troubleshooting Guide 3: Suzuki-Miyaura Coupling Reactions
This section provides guidance for issues related to the palladium-catalyzed cross-coupling of the 6-chloro position.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Coupling Product | 1. Inactive catalyst. 2. Inefficient oxidative addition to the C-Cl bond. 3. Protodeboronation of the boronic acid. 4. Catalyst poisoning. | 1. Ensure the palladium catalyst is Pd(0) or a precursor that reduces to Pd(0) in situ. Degas all solvents thoroughly. 2. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to facilitate oxidative addition to the aryl chloride.[6] 3. Use a stronger, non-aqueous base (e.g., K₃PO₄, Cs₂CO₃) and minimize water content. Consider using more stable boronic esters (e.g., MIDA or pinacol esters).[7] 4. Ensure starting materials are pure. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. High reaction temperatures. | 1. Thoroughly degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon/nitrogen for 20-30 min). 2. Run the reaction at the lowest effective temperature. |
| Protodehalogenation (Reduction of C-Cl) | 1. Presence of a hydrogen source. 2. Side reaction from the catalytic cycle, especially with certain ligands/bases. | 1. Use anhydrous solvents. 2. Screen different ligand/base combinations. Sometimes a weaker base can mitigate this side reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 6-phenyl-4-ethoxynicotinic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.05 eq)
-
K₃PO₄ (3.0 eq)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 ratio)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with water and acidify with 1M HCl to pH ~3-4 to precipitate the carboxylic acid product.
-
Filter the resulting solid, wash with water, and dry under vacuum. Alternatively, extract the acidified mixture with ethyl acetate.
-
Wash the organic extracts, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or flash chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to 6-Chloro-4-ethoxynicotinic Acid and 6-Chloronicotinic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, nicotinic acid derivatives serve as crucial building blocks for the synthesis of a wide array of bioactive molecules. This guide provides a detailed comparison of two such derivatives: 6-Chloro-4-ethoxynicotinic acid and 6-Chloronicotinic acid. While extensive data is available for 6-Chloronicotinic acid, information on this compound is notably scarce in publicly accessible literature. This comparison aims to present the available data objectively, supplemented with experimental protocols and logical frameworks to aid researchers in their work with these compounds.
Chemical and Physical Properties
A side-by-side comparison of the known chemical and physical properties of these two compounds reveals foundational differences that can influence their reactivity, solubility, and handling.
| Property | This compound | 6-Chloronicotinic Acid |
| Molecular Formula | C₈H₈ClNO₃ | C₆H₄ClNO₂[1][2][3][4] |
| Molecular Weight | 201.61 g/mol | 157.55 g/mol [1][2][3][4] |
| CAS Number | 887572-34-1 | 5326-23-8[1][2][3][4] |
| Appearance | Not specified in available literature | Off-white to beige crystalline powder[2] |
| Melting Point | Not specified in available literature | ~190 °C (with decomposition)[2] |
| Boiling Point | Not specified in available literature | 330.1°C at 760 mmHg[1] |
| Solubility | Not specified in available literature | Soluble in water (2 mg/ml at 20°C), ethanol, methanol, DMSO; slightly soluble in chloroform.[2] |
| Purity | Not specified in available literature | Typically >99%[1] |
Note: The lack of available data for this compound is a significant limitation for a direct comparison. Researchers are advised to perform their own characterization experiments.
Synthesis and Reactivity
6-Chloronicotinic acid is a versatile intermediate with several documented synthesis routes. One common method involves the oxidation of 2-chloro-5-methylpyridine.
Another patented method describes the preparation from DL-malic acid through cyclization and ammonification to yield 6-hydroxynicotinic acid, followed by a chlorination reaction.[5]
Biological Activity and Applications
6-Chloronicotinic acid has established applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
-
Pharmaceuticals: It is a crucial building block for the synthesis of Tazarotene, a retinoid used in the treatment of psoriasis and acne.[1] It is also utilized in the development of novel DNA-gyrase B inhibitors and BRAFV600E inhibitors.[1]
-
Agrochemicals: It is a known metabolite of neonicotinoid insecticides like imidacloprid and acetamiprid, making it relevant in environmental and toxicological studies.[1][3]
The biological activity of This compound has not been documented in the available scientific literature. Based on the general activity of nicotinic acid derivatives, it could potentially be explored for roles in various signaling pathways. However, without experimental data, any potential application remains speculative.
Experimental Protocols
For researchers working with these compounds, the following are generalized protocols for common analytical and synthetic procedures.
Synthesis of 6-Chloronicotinic Acid via Oxidation of 2-Chloro-5-methylpyridine
Materials:
-
2-Chloro-5-methylpyridine
-
Cobalt acetate (catalyst)
-
Chlorobenzene (solvent)
-
Oxygen gas
Procedure:
-
In a reaction vessel, dissolve 2-chloro-5-methylpyridine and a catalytic amount of cobalt acetate in chlorobenzene.[6]
-
Heat the mixture to a specified temperature (e.g., 80-120°C).[6]
-
Introduce a steady stream of oxygen gas into the reaction mixture.[6]
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to collect the crude product.
-
The crude 6-chloronicotinic acid can be purified by recrystallization from a suitable solvent like methanol or a mixture of methanol and ethanol.[6]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound.
Procedure:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the expected structure.
Available spectroscopic data for this compound includes ¹H NMR, ¹³C NMR, and mass spectrometry, which can be used as a reference.[7]
Conclusion
This comparative guide highlights the significant disparity in the available scientific knowledge between 6-Chloronicotinic acid and this compound. 6-Chloronicotinic acid is a well-characterized compound with established synthetic routes and diverse applications. In contrast, this compound remains a largely unexplored molecule, presenting both a challenge and an opportunity for researchers. The addition of the 4-ethoxy group is expected to alter the compound's electronic properties, lipophilicity, and metabolic stability, which could lead to novel biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its potential in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this and other novel nicotinic acid derivatives.
References
- 1. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 3. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloronicotinic acid [webbook.nist.gov]
- 5. 6-Chloro-4-methoxynicotinic acid - Amerigo Scientific [amerigoscientific.com]
- 6. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 7. This compound(887572-34-1) 1H NMR [m.chemicalbook.com]
Comparative Biological Activity of 6-Chloro-4-substituted-nicotinic Acid Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of derivatives of a 6-chloro-4-substituted-nicotinic acid scaffold, focusing on their potential as kinase inhibitors. The data presented is based on structurally related pyrido[2,3-d]pyrimidine scaffolds, which share key structural similarities with the nicotinamide core, and serves as an illustrative example of the structure-activity relationships within this class of compounds.
Data Presentation: Kinase Inhibitory Activity
The inhibitory activities of synthesized derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates a more potent inhibitor. The following table summarizes illustrative IC₅₀ values for derivatives of an Ethyl 6-chloro-4-(methylamino)nicotinate scaffold against various protein kinases.
| Compound ID | R Group (at 4-position) | Target Kinase | IC₅₀ (nM)[1] |
| 2c | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR3 | 11.9[1] |
| 2d | Cyclopentyl | CDK4 | 8[1] |
| 2e | 5-piperazin-1-yl-pyridin-2-yl | CDK6 | 10[1] |
Structure-Activity Relationship (SAR) Insights
The biological activity of these nicotinic acid derivatives is highly dependent on the nature of the substituents at various positions on the pyridine ring.
-
Substitution at the 4-position: The nature of the substituent at the 4-amino position is critical for both potency and selectivity. The use of aromatic rings, such as substituted anilines, can lead to key interactions within the ATP-binding pocket of the target kinase.[1]
-
Substitution at the 6-position: The chlorine atom at the 6-position is a key reactive site. It allows for the introduction of a wide array of other functional groups through nucleophilic aromatic substitution, enabling the creation of a diverse library of derivative molecules for screening.[1]
-
Modifications to the Pyridine Ring: Introducing other substituents on the pyridine ring can influence the molecule's overall conformation and its interaction with biological targets.[1]
-
Ester Group at the 3-position: The ethyl ester at the 3-position provides another point for modification. It can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, which can be useful for improving properties like solubility and cell permeability.[1]
Experimental Protocols
General Synthesis of 4-(arylamino)nicotinate Derivatives
A library of derivatives can be synthesized via a nucleophilic aromatic substitution reaction, where the chloro group at the 6-position of a starting material like Ethyl 6-chloro-4-(methylamino)nicotinate is displaced by various amines.[1]
Reaction Setup:
-
Dissolve Ethyl 6-chloro-4-(methylamino)nicotinate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-bottom flask.
-
Add the desired substituted aniline or other amine (1.1-1.5 equivalents) to the reaction mixture.[1]
-
The reaction can be carried out at room temperature or heated to increase the reaction rate.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up, which may involve removing the solvent under reduced pressure.
-
The crude product is then purified, typically through recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™ Kinase Assay), or radioactivity.
-
Procedure:
-
A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), ATP, and a suitable buffer.
-
The test compounds are added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period at a specific temperature, the reaction is stopped.
-
The amount of phosphorylated substrate or the amount of ADP produced is quantified.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Visualizations
Caption: General synthesis workflow for creating a library of 4-substituted-nicotinate derivatives.
Caption: Structure-Activity Relationship (SAR) logic for optimizing kinase inhibitory activity.
References
A Structural Showdown: 6-Chloro-4-ethoxynicotinic Acid and Its Analogs Under the Microscope
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural and functional characteristics is paramount. This guide provides a comprehensive structural analysis of 6-Chloro-4-ethoxynicotinic acid, juxtaposed with its structurally similar chemical cousins. By presenting key physicochemical properties, spectroscopic data, and potential biological activities, this document aims to be an invaluable resource for those navigating the landscape of nicotinic acid derivatives.
This comparative analysis delves into the subtle yet significant structural modifications among this compound and its analogs, including 6-chloronicotinic acid, 6-chloro-4-hydroxynicotinic acid, and 6-chloro-4-methylnicotinic acid. These comparisons are crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents.
Physicochemical Properties: A Comparative Overview
The substitution patterns on the pyridine ring significantly influence the physicochemical properties of these compounds, impacting factors such as solubility, melting point, and lipophilicity. A summary of these key parameters is presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₈ClNO₃ | 201.61 | Not available | Not available |
| 6-Chloronicotinic acid | C₆H₄ClNO₂ | 157.55 | 190 (dec.)[1][2] | 330.1 @ 760 mmHg[1] |
| 6-Chloro-4-hydroxynicotinic acid | C₆H₄ClNO₃ | 173.55 | Not available | Not available |
| 6-Chloro-4-methylnicotinic acid | C₇H₆ClNO₂ | 171.58 | Not available | 344.762 @ 760 mmHg[3] |
Spectroscopic Analysis: Deciphering the Molecular Fingerprints
Spectroscopic techniques provide invaluable insights into the structural framework of molecules. While experimental data for this compound is not widely available in public databases, we can infer its expected spectral characteristics based on the analysis of its structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For this compound, one would expect to observe signals corresponding to the aromatic protons on the pyridine ring, as well as the ethyl group protons of the ethoxy substituent. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, and the electron-donating effect of the ethoxy group.
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each of the unique carbon atoms in the pyridine ring, the carboxylic acid group, and the ethoxy group.
A summary of available and predicted NMR data is presented below.
| Compound | ¹H NMR Data (ppm) | ¹³C NMR Data (ppm) |
| This compound | Predicted: Signals for aromatic protons and ethoxy group (CH₂, CH₃). | Predicted: Signals for pyridine ring carbons, carboxylic acid carbon, and ethoxy group carbons. |
| 6-Chloronicotinic acid | Experimental data available.[4] | Experimental data available.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether and carboxylic acid, and C-Cl stretching.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | Expected: ~3000 (O-H), ~1700 (C=O), ~1250 (C-O), ~750 (C-Cl) |
| 6-Chloronicotinic acid | Experimental data available.[4][5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. Fragmentation would likely involve the loss of the ethoxy group and the carboxylic acid group.
| Compound | Molecular Ion Peak (m/z) |
| This compound | Expected: [M]+ at ~201.61 |
| 6-Chloronicotinic acid | [M]+ at 157.[4][6] |
X-ray Crystallography: Unveiling the Three-Dimensional Structure
To date, no public crystal structure of this compound has been reported. However, the crystal structure of the related compound, 5-chloro-6-hydroxynicotinic acid, has been determined, suggesting that single-crystal X-ray diffraction studies on this class of compounds are feasible and would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.[7]
Biological Activity: A Glimpse into Therapeutic Potential
Nicotinic acid and its derivatives have been investigated for a range of biological activities. Notably, various derivatives have shown promise as antibacterial and anti-inflammatory agents.
Antibacterial Activity: Several studies have highlighted the antibacterial potential of nicotinic acid derivatives. The introduction of different substituents on the pyridine ring can modulate this activity. While specific data on this compound is scarce, related compounds have been shown to exhibit antibacterial effects.
Anti-inflammatory Activity: The anti-inflammatory properties of nicotinic acid derivatives are also an area of active research. Certain isonicotinic acid derivatives have demonstrated potent anti-inflammatory effects, in some cases exceeding that of standard drugs like ibuprofen.[8] The structural features of this compound suggest it may also possess anti-inflammatory potential, warranting further investigation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized procedures for the key analytical techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Visualizing Structural Relationships and Workflows
To better illustrate the relationships between the compounds discussed and a typical analytical workflow, the following diagrams are provided.
Caption: Structural relationships of this compound and its analogs.
Caption: A typical workflow for the structural and functional analysis of a novel compound.
References
- 1. innospk.com [innospk.com]
- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloronicotinic acid [webbook.nist.gov]
- 6. 6-Chloronicotinic acid [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 6-Chloro-4-ethoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of 6-Chloro-4-ethoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. The following sections detail various analytical methodologies, present comparative data, and provide explicit experimental protocols to ensure the identity, purity, and quality of the synthesized compound.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can potentially introduce several types of impurities. A thorough purity assessment should aim to identify and quantify these species. Potential impurities can be broadly categorized as:
-
Starting Material-Related Impurities: Unreacted starting materials or precursors from the synthetic route.
-
Isomeric Impurities: Formation of other positional isomers during the synthesis.
-
By-products of the Reaction: Compounds formed from side reactions.
-
Degradation Products: Impurities formed by the degradation of the final product during work-up or storage.
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[1]
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach employing orthogonal analytical techniques is crucial for a reliable purity determination. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis.
Data Summary
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Detected |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantification of the main component and impurities. | Widely available, robust, excellent for quantification.[1][2][3] | Less structural information, co-eluting impurities can interfere.[2] | >95% |
| LC-MS/MS | Separation by LC coupled with mass-to-charge ratio detection. | Molecular weight confirmation, structural elucidation of impurities, high sensitivity quantification. | Unmatched sensitivity, high specificity, applicable to a wide range of compounds.[4] | Higher cost and complexity. | >99% |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification of volatile impurities and by-products. | High resolution for volatile compounds. | May require derivatization for non-volatile compounds like carboxylic acids.[2] | Dependent on volatility and derivatization |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard of the analyte. | Non-destructive, fast, provides structural and quantitative information.[3][5][6] | Lower sensitivity compared to chromatographic methods. | >95% |
| Thermal Analysis (DSC/TGA) | Measures changes in physical and chemical properties as a function of temperature. | Information on thermal stability, melting point, and presence of solvates or inorganic impurities.[7][8] | Provides information on solid-state properties. | Not suitable for identifying and quantifying organic impurities. | Can indicate the presence of significant impurities |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are illustrative and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle: This method separates this compound from its potential impurities based on their polarity. The separated components are then detected by a UV detector.
Illustrative Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 263 nm.[9]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
Principle: This technique couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry to identify and quantify the target compound and its impurities.
Illustrative Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid.[10][11]
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).[2][10][11]
-
Ionization Mode: Positive or negative ion mode, to be optimized. For nicotinic acid derivatives, both modes can be effective.[12]
-
Detection Mode: Selected Reaction Monitoring (SRM) for quantitative analysis, monitoring the transition of the protonated or deprotonated molecular ion to a specific fragment ion.[10][11] For this compound (MW: 201.61), a potential transition in positive mode would be m/z 202 -> [fragment].
-
Sample Preparation: Prepare a stock solution in methanol or acetonitrile and dilute with the initial mobile phase to a concentration of approximately 10 µg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR allows for the determination of absolute purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.
Illustrative Protocol:
-
Spectrometer: 500 MHz NMR spectrometer or higher.[5]
-
Solvent: A suitable deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
Mandatory Visualizations
Workflow for Purity Assessment of a Synthesized Compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 6-Chloro-4-ethoxynicotinic acid
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is a cornerstone of successful project advancement. This guide provides a comparative study of two primary synthetic routes to 6-Chloro-4-ethoxynicotinic acid, a valuable building block in medicinal chemistry. The performance of each route is evaluated based on key metrics such as the number of steps, potential yields, and the nature of starting materials, with supporting data from analogous reactions presented for objective comparison.
Two plausible and practical synthetic routes to this compound have been identified, primarily diverging in their choice of starting material. Route 1 commences with the commercially available 4,6-dichloronicotinic acid, necessitating an initial esterification step. In contrast, Route 2 offers a more direct approach by starting with ethyl 4,6-dichloronicotinate. Both pathways converge on the key intermediate, ethyl 6-chloro-4-ethoxynicotinate, which is subsequently hydrolyzed to the final product.
Data Presentation
| Parameter | Route 1: From 4,6-Dichloronicotinic Acid | Route 2: From Ethyl 4,6-Dichloronicotinate |
| Starting Material | 4,6-Dichloronicotinic Acid | Ethyl 4,6-Dichloronicotinate |
| Number of Steps | 3 | 2 |
| Key Intermediates | Ethyl 4,6-dichloronicotinate, Ethyl 6-chloro-4-ethoxynicotinate | Ethyl 6-chloro-4-ethoxynicotinate |
| Estimated Overall Yield | Moderate to High | High |
| Key Reactions | Fischer Esterification, Nucleophilic Aromatic Substitution, Saponification | Nucleophilic Aromatic Substitution, Saponification |
| Reagents | Ethanol, Acid Catalyst (e.g., H₂SO₄), Sodium Ethoxide, Base (e.g., NaOH) | Sodium Ethoxide, Base (e.g., NaOH) |
Experimental Protocols
Route 1: Synthesis from 4,6-Dichloronicotinic Acid
Step 1: Esterification of 4,6-Dichloronicotinic Acid to Ethyl 4,6-Dichloronicotinate
-
Methodology: In a round-bottom flask equipped with a reflux condenser, 4,6-dichloronicotinic acid is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is cautiously added. The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude ethyl 4,6-dichloronicotinate.
Step 2: Selective Ethoxylation of Ethyl 4,6-Dichloronicotinate
-
Methodology: Sodium metal is carefully dissolved in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide. To this solution, ethyl 4,6-dichloronicotinate, dissolved in anhydrous ethanol, is added dropwise at room temperature. The reaction mixture is then heated to reflux for a period of 2 to 6 hours. The progress of this nucleophilic aromatic substitution is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give crude ethyl 6-chloro-4-ethoxynicotinate.
Step 3: Hydrolysis of Ethyl 6-chloro-4-ethoxynicotinate
-
Methodology: The crude ethyl 6-chloro-4-ethoxynicotinate is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux until the ester is completely hydrolyzed, as indicated by TLC. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.
Route 2: Synthesis from Ethyl 4,6-Dichloronicotinate
Step 1: Selective Ethoxylation of Ethyl 4,6-Dichloronicotinate
-
Methodology: This step follows the same protocol as Step 2 in Route 1. Ethyl 4,6-dichloronicotinate is reacted with sodium ethoxide in ethanol to yield ethyl 6-chloro-4-ethoxynicotinate.
Step 2: Hydrolysis of Ethyl 6-chloro-4-ethoxynicotinate
-
Methodology: This step is identical to Step 3 in Route 1. The resulting ester is hydrolyzed using a base, followed by acidification to afford the final product, this compound.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
Caption: Step-by-step experimental workflow for the synthesis via Route 2.
Concluding Remarks
The choice between the two synthetic routes will likely depend on the availability and cost of the starting materials. Route 2, starting from ethyl 4,6-dichloronicotinate, is more streamlined with fewer synthetic steps, which could translate to a higher overall yield and reduced production time. However, if 4,6-dichloronicotinic acid is a more readily available or cost-effective precursor, Route 1 provides a viable, albeit longer, alternative. For both routes, the selective nucleophilic aromatic substitution at the C4 position is a critical step, favored by the electronic properties of the pyridine ring. The final hydrolysis step is a standard and generally high-yielding transformation. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
Benchmarking the Performance of 6-Chloro-4-ethoxynicotinic Acid-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for evaluating the potential performance of 6-Chloro-4-ethoxynicotinic acid and its derivatives. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally related nicotinic acid derivatives to establish a performance baseline across key biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Detailed experimental protocols for the cited assays are provided to ensure reproducibility and facilitate the evaluation of novel compounds against these benchmarks.
Comparative Performance Data
The following tables summarize the biological activities of various nicotinic acid derivatives, offering a quantitative comparison for benchmarking new compounds like this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of nicotinic acid derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes or reduce inflammatory mediators in cell-based assays.
Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound/Drug | Assay Type | Target/Cell Line | Endpoint | Result | Reference Standard |
| Isonicotinic Acid Derivative 5 | Reactive Oxygen Species (ROS) Inhibition | Human Blood Cells | IC50 | 1.42 ± 0.1 µg/mL | Ibuprofen (IC50 = 11.2 ± 1.9 µg/mL)[1] |
| Nicotinic Acid Derivative 4c | Carrageenan-induced paw edema | Rats | % Inhibition | - | Mefenamic Acid[2] |
| Nicotinic Acid Derivatives 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition (Griess Assay) | RAW 264.7 Macrophages | MTT Results | 86.109 ± 0.51 to 119.084 ± 0.09 | Ibuprofen[3] |
| Ibuprofen | COX-1 Inhibition | Ovine/Human COX-1 | IC50 | 12.9 µM | -[4] |
| Ibuprofen | COX-2 Inhibition | Human recombinant COX-2 | IC50 | 31.4 µM | -[4] |
Antimicrobial Activity
The antimicrobial efficacy of nicotinic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference Standard |
| Acylhydrazone Derivative 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | Ciprofloxacin[5] |
| Acylhydrazone Derivative 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | Ciprofloxacin[5] |
| 1,3,4-Oxadiazoline Derivative 25 | Bacillus subtilis ATCC 6633 | 7.81 | Ciprofloxacin[5] |
| 1,3,4-Oxadiazoline Derivative 25 | Staphylococcus aureus ATCC 6538 | 7.81 | Ciprofloxacin[5] |
| Nicotinic Acid Derivative 11d | Mycobacterium tuberculosis H37Rv | 1.2 | Isoniazid, Rifampicin[6] |
Anticancer Activity
The anticancer potential is often screened through cytotoxicity assays on various cancer cell lines, with results reported as IC50 values.
Table 3: Anticancer Activity of Nicotinic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Standard |
| Nicotinamide Derivative 10 | HCT-116 (Colon Cancer) | 15.4 | Sorafenib (IC50 = 9.30 µM)[7] |
| Nicotinamide Derivative 10 | HepG2 (Liver Cancer) | 9.8 | Sorafenib (IC50 = 7.40 µM)[7] |
| Nicotinamide Derivative 7 | HCT-116 (Colon Cancer) | 15.7 | Sorafenib[7] |
| Nicotinamide Derivative 7 | HepG2 (Liver Cancer) | 15.5 | Sorafenib[7] |
Experimental Protocols
Detailed methodologies for the key assays are provided below to guide the experimental design for benchmarking this compound-based compounds.
Anti-inflammatory Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (ELISA-based)
This in vitro assay measures a compound's ability to inhibit COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[4]
Materials and Reagents:
-
Purified ovine or human COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference standards (e.g., Ibuprofen)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates and microplate reader
Procedure:
-
Prepare solutions of test compounds and reference standards in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Add various concentrations of the test compounds or reference standards to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials and Reagents:
-
Test compounds and reference antibiotics (e.g., Ciprofloxacin)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator and microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the reference antibiotic.
-
Perform serial two-fold dilutions of the compounds in the growth medium directly in the 96-well microtiter plates.
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the growth medium to the desired final concentration.
-
Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (medium without inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35 ± 2°C for 16-20 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth.
Anticancer Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[5]
Materials and Reagents:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FCS)
-
Test compounds and a reference drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates, incubator, and microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and the reference drug in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the benchmarking of nicotinic acid derivatives.
Caption: Hypothetical anti-inflammatory signaling pathway and the potential inhibitory action of nicotinic acid derivatives.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Caption: Logical progression for the screening and development of novel anticancer agents from a compound library.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Cross-Reactivity for Nicotinic Acid Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cross-reactivity studies relevant to nicotinic acid derivatives, with a focus on the methodologies and data presentation used in immunoassays. While specific cross-reactivity data for 6-Chloro-4-ethoxynicotinic acid is not publicly available, this document leverages data from structurally related compounds, primarily neonicotinoid insecticides and their metabolites, to offer a framework for understanding and evaluating antibody specificity. The principles and experimental protocols detailed herein serve as a valuable reference for the development and validation of immunoassays for novel nicotinic acid derivatives.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity is a critical parameter in immunoassay development, defining the extent to which an antibody binds to substances other than its target analyte.[1][2] In the context of drug development and residue analysis, high specificity is paramount to avoid false-positive results and ensure accurate quantification.[1] Conversely, in certain screening applications, broad-specificity antibodies that recognize a class of structurally similar compounds can be advantageous.[3] The cross-reactivity of an antibody is not solely an intrinsic property but can be influenced by the immunoassay format and reaction conditions.[4]
Comparative Cross-Reactivity Data
Table 1: Cross-Reactivity of a Monoclonal Antibody (CTN-16A3-13) Developed for Clothianidin. [5][6][7]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Clothianidin | (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine | 4.4 | 100 |
| Dinotefuran | (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine | 6.9 | 64 |
| Imidacloprid | (E)-1-(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine | > 1000 | < 0.4 |
| Thiamethoxam | 3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine | > 1000 | < 0.4 |
| Acetamiprid | (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine | > 1000 | < 0.4 |
| Nitenpyram | (E)-N-(6-chloro-3-pyridylmethyl)-N-ethyl-N'-methyl-2-nitrovinylidenediamine | > 1000 | < 0.4 |
| Thiacloprid | (Z)-3-(6-chloro-3-pyridylmethyl)-1,3-thiazolidin-2-ylidenecyanamide | > 1000 | < 0.4 |
Cross-reactivity (%) = (IC50 of Clothianidin / IC50 of competing compound) x 100
Table 2: Cross-Reactivity Profile of an Immunoassay for the Neonicotinoid Metabolite 6-Chloronicotinic Acid (6-CNA).
| Compound | Cross-Reactivity (%) |
| 6-Chloronicotinic acid | 100 |
| 5-amino-2-chloropyridine | 60 |
| Other pesticides | No significant cross-reaction |
Experimental Protocols
The data presented above were primarily generated using competitive enzyme-linked immunosorbent assays (ELISAs). Below is a detailed methodology representative of these studies.
Direct Competitive ELISA (dc-ELISA) Protocol for Clothianidin
This protocol is based on the method described for the characterization of the monoclonal antibody CTN-16A3-13.[5][7]
1. Reagents and Materials:
-
Coating Antigen: Hapten-protein conjugate (e.g., Clothianidin hapten conjugated to Bovine Serum Albumin - BSA).
-
Antibody: Monoclonal antibody specific for the target analyte (e.g., MoAb CTN-16A3-13).
-
Enzyme-labeled Secondary Antibody: e.g., Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG.
-
Substrate: e.g., TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stopping Solution: e.g., 2M Sulfuric Acid.
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), washing buffer (e.g., PBS with 0.05% Tween 20 - PBST), blocking buffer (e.g., 1% BSA in PBS).
-
Standards: Serial dilutions of the target analyte and potential cross-reactants in a suitable buffer.
2. Assay Procedure:
-
Coating: Microtiter plates are coated with the coating antigen (e.g., 100 µL of 1 µg/mL hapten-BSA conjugate in coating buffer) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with washing buffer.
-
Blocking: Non-specific binding sites are blocked by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 37°C.
-
Washing: Plates are washed three times with washing buffer.
-
Competitive Reaction: 50 µL of standard solution (or sample) and 50 µL of the monoclonal antibody solution are added to each well. The plate is incubated for 1 hour at 37°C.
-
Washing: Plates are washed three times with washing buffer.
-
Secondary Antibody Incubation: 100 µL of the enzyme-labeled secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates are washed five times with washing buffer.
-
Substrate Reaction: 100 µL of the TMB substrate solution is added to each well and incubated in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: The enzymatic reaction is stopped by adding 50 µL of the stopping solution.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration.
-
The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined from the standard curve.
-
The cross-reactivity of other compounds is calculated using the formula: Cross-Reactivity (%) = (IC50 of target analyte / IC50 of competing compound) x 100
Visualizing Immunoassay Principles and Workflows
The following diagrams, generated using Graphviz, illustrate the key principles and workflows discussed.
Caption: Principle of Competitive ELISA for Cross-Reactivity Assessment.
Caption: Standard Workflow for a Direct Competitive ELISA Experiment.
Caption: Logical Flow for Determining Cross-Reactivity Percentages.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting and engineering monoclonal antibodies with drug-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of immunoassay based on monoclonal antibody reacted with the neonicotinoid insecticides clothianidin and dinotefuran - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 6-Chloro-4-ethoxynicotinic Acid and Its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 6-Chloro-4-ethoxynicotinic acid with its potential precursors, 6-chloronicotinic acid and 6-chloro-4-hydroxynicotinic acid. This document is intended for researchers, scientists, and professionals in drug development, offering objective data to aid in the characterization and synthesis of these compounds. The guide summarizes quantitative spectroscopic data, details experimental methodologies, and visualizes the synthetic pathway.
Spectroscopic Data Summary
The following tables present a comparative summary of the available and predicted spectroscopic data for this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | H-2 (ppm) | H-5 (ppm) | Other Signals (ppm) | Solvent |
| This compound | ~8.5 (s) | ~7.0 (s) | ~4.2 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) | |
| 6-Chloronicotinic acid[1] | 8.92 (d) | 8.25 (dd) | 7.59 (d) | DMSO-d₆ |
| 6-Chloro-4-hydroxynicotinic acid | ~8.3 (s) | ~6.8 (s) | ~11.0 (br s, 1H, -OH) | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Carboxyl C (ppm) | Other Signals (ppm) |
| This compound | ~150 | ~110 | ~165 | ~108 | ~155 | ~168 | ~65 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
| 6-Chloronicotinic acid | ~152 | ~128 | ~140 | ~124 | ~155 | ~165 | |
| 6-Chloro-4-hydroxynicotinic acid | ~148 | ~112 | ~170 | ~105 | ~153 | ~170 |
Table 3: IR Spectral Data (Predicted and Experimental, cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch | C-Cl Stretch | Aromatic C=C and C=N Stretch |
| This compound | 2500-3300 (broad) | ~1710 | ~1250, ~1040 | ~700-800 | ~1600, ~1550, ~1470 |
| 6-Chloronicotinic acid[1] | 2500-3300 (broad) | 1705 | 1295 | 745 | 1590, 1560, 1460 |
| 6-Chloro-4-hydroxynicotinic acid | 3300-3600 (sharp/broad), 2500-3300 (broad) | ~1700 | ~1280 | ~700-800 | ~1610, ~1560, ~1480 |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted m/z of [M+H]⁺ | Key Fragmentation Peaks (Predicted) |
| This compound | C₈H₈ClNO₃ | 201.61 | 202.02 | 174 ([M+H-C₂H₄]⁺), 156 ([M+H-C₂H₄-H₂O]⁺), 128 ([M+H-C₂H₄-CO₂]⁺) |
| 6-Chloronicotinic acid[1] | C₆H₄ClNO₂ | 157.56 | 158.00 | 140 ([M+H-H₂O]⁺), 112 ([M+H-H₂O-CO]⁺) |
| 6-Chloro-4-hydroxynicotinic acid | C₆H₄ClNO₃ | 173.55 | 173.99 | 156 ([M+H-H₂O]⁺), 128 ([M+H-H₂O-CO]⁺) |
Synthetic Pathway
The synthesis of this compound can be achieved from 6-chloronicotinic acid. A plausible synthetic route involves the hydroxylation of 6-chloronicotinic acid to form 6-chloro-4-hydroxynicotinic acid, followed by a Williamson ether synthesis to introduce the ethoxy group.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Spectrometer Frequency : 400 MHz or higher.
-
Pulse Program : Standard single-pulse experiment.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Program : Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans : 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing : Apply Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the spectra using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the finely ground sample onto the ATR crystal.
-
Data Acquisition :
-
Instrument : FT-IR spectrometer equipped with an ATR accessory.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Processing : A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Data Acquisition (Electrospray Ionization - ESI) :
-
Instrument : A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap mass analyzer).
-
Ionization Mode : Positive ion mode is typically used to observe [M+H]⁺ ions.
-
Mass Range : Scan a range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).
-
Infusion : Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatography (LC) system.
-
-
Data Analysis : Identify the molecular ion peak. For compounds containing chlorine, observe the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl). Analyze the fragmentation pattern to aid in structural elucidation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-4-ethoxynicotinic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 6-Chloro-4-ethoxynicotinic acid as a hazardous chemical. Proper disposal is critical to ensure personnel safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal.
Researchers and drug development professionals must adhere to strict protocols when managing chemical waste. The following information, compiled from safety data sheets of structurally similar compounds and general hazardous waste guidelines, offers a comprehensive approach to the disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Category | Required PPE |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. |
Always handle the compound in a chemical fume hood to minimize inhalation exposure. Avoid generating dust. In case of a spill, sweep or shovel the material into a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not discharge down the drain or mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound."
-
Segregation: Do not mix with incompatible materials, particularly strong oxidizing agents.[1][2] Store in a designated, well-ventilated, and cool area away from heat or ignition sources.[1][3]
2. Containerization:
-
Solid Waste: Collect solid this compound and contaminated materials (e.g., weighing paper, gloves) in a dedicated, leak-proof, and sealable container.[4]
-
Empty Containers: Thoroughly empty containers of the chemical. The first rinse of the container should be collected as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[5][6] Deface or remove the original label from the empty, rinsed container before disposal in accordance with institutional guidelines.[4][6]
3. Arranging for Disposal:
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor for pickup and disposal.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
4. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1][7]
-
For detailed first aid measures in case of exposure, refer to the safety data sheet of a similar compound or contact emergency services.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not available, the procedures outlined are based on established guidelines for hazardous chemical waste management. The core principle is the containment and disposal of the chemical through an authorized and licensed facility, often involving high-temperature incineration.[3]
Table 2: Summary of Disposal Recommendations from Related Compounds
| Compound | Disposal Recommendation |
| 6-Chloronicotinic acid | Dispose of contents/container in accordance with licensed collector's sorting instructions.[3] |
| 2,6-Dichloronicotinic acid | Dispose of contents/container to an approved waste disposal plant.[1] |
| 6-Chloronicotinic acid | Sweep up and shovel into suitable containers for disposal.[2] |
| 5-chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid | Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[8] |
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste disposal policies and procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nswai.org [nswai.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
